Technical Documentation Center

2,3,5-Trimethylbenzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,3,5-Trimethylbenzamide
  • CAS: 4380-85-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 2,3,5-Trimethylbenzamide – Structural Characterization and Synthetic Utility

The following technical guide provides an in-depth analysis of 2,3,5-Trimethylbenzamide , a specialized aromatic amide used as a scaffold in medicinal chemistry and organic synthesis. [1] Executive Summary 2,3,5-Trimethy...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2,3,5-Trimethylbenzamide , a specialized aromatic amide used as a scaffold in medicinal chemistry and organic synthesis.

[1]

Executive Summary

2,3,5-Trimethylbenzamide (CAS 4380-85-2 ) is a substituted benzamide characterized by significant steric crowding around the amide functionality due to the ortho-methyl group at position 2 and the meta-methyl at position 3.[1] This specific substitution pattern (2,3,5-) creates a unique hydrophobic pocket and restricts bond rotation, making it a valuable scaffold for designing rigidified drug analogs and studying atropisomerism in receptor binding. This guide outlines its physicochemical profile, validated synthesis pathways, and handling protocols for research applications.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Nomenclature and Identifiers
ParameterDetail
Chemical Name 2,3,5-Trimethylbenzamide
CAS Number 4380-85-2
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
SMILES CC1=CC(=C(C(=C1)C)C(=O)N)C
InChI Key (Predicted) ULYXZIRYTYWTSV-UHFFFAOYSA-N
MDL Number MFCD18824491
Structural Visualization

The following diagram illustrates the steric environment of the molecule. Note the proximity of the C2-Methyl group to the amide carbonyl, which influences the planarity and reactivity of the amide bond.

2,3,5-Trimethylbenzamide Structure C1 C1 C2 C2 C1->C2 C_Carbonyl C=O C1->C_Carbonyl Amide Link C3 C3 C2->C3 Me2 CH3 C2->Me2 C4 C4 C3->C4 Me3 CH3 C3->Me3 C5 C5 C4->C5 C6 C6 C5->C6 Me5 CH3 C5->Me5 C6->C1 Me2->C_Carbonyl Steric Hindrance N_Amide NH2 C_Carbonyl->N_Amide

Caption: Structural connectivity of 2,3,5-Trimethylbenzamide highlighting the steric interaction between the C2-methyl group and the amide carbonyl.

Physicochemical Profile

The presence of three methyl groups significantly increases the lipophilicity compared to unsubstituted benzamide.

PropertyValue / PredictionContext
Physical State Solid (Crystalline powder)Standard ambient conditions
Melting Point ~160–165 °C (Est.)Based on isomeric trends (2,4,6-isomer mp 180°C; acid precursor mp 167°C)
LogP 2.59Indicates moderate lipophilicity; suitable for CNS penetration models
Solubility Low in water; High in EtOH, DMSO, DCMHydrophobic methyl groups reduce aqueous solubility
pKa ~14-15 (Amide NH)Weakly acidic; neutral at physiological pH

Synthetic Methodologies

For research-grade purity (>98%), the most reliable synthesis proceeds via the activation of 2,3,5-trimethylbenzoic acid . Direct amidation requires activation due to the steric hindrance at the ortho position.

Protocol A: Acid Chloride Activation (Standard)

This method is preferred for maximizing yield and avoiding purification difficulties associated with coupling reagents.

Reagents:

  • Precursor: 2,3,5-Trimethylbenzoic acid (CAS 2437-66-3)[1][2]

  • Reagent: Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Solvent: Dichloromethane (DCM) or Toluene

  • Amine Source: Ammonium hydroxide (

    
    ) or Ammonia gas
    

Workflow:

  • Activation: Dissolve 10 mmol of 2,3,5-trimethylbenzoic acid in dry DCM (20 mL). Add catalytic DMF (2 drops).

  • Chlorination: Add oxalyl chloride (12 mmol) dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent under reduced pressure to isolate the crude acid chloride (volatile). Do not purify.

  • Amidation: Re-dissolve the acid chloride in dry THF (10 mL). Add this solution dropwise to a stirred solution of concentrated

    
     (10 mL) at 0°C.
    
  • Work-up: Stir for 1 hour. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash organic layer with saturated

    
     and brine. Dry over 
    
    
    
    . Recrystallize from Ethanol/Water.
Protocol B: Direct Amidation (High Throughput)

For small-scale library generation where isolation of acid chloride is undesirable.[1]

Reagents:

  • Coupling Agent: HATU or T3P (Propylphosphonic anhydride)

  • Base: Diisopropylethylamine (DIPEA)

Workflow:

  • Mix 2,3,5-trimethylbenzoic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Stir for 15 minutes to activate.

  • Add Ammonium chloride (

    
    , 2.0 eq) and stir for 12 hours at RT.
    
  • Standard aqueous work-up yields the amide.

Applications in Drug Discovery[11]

Steric Probe Analysis

2,3,5-Trimethylbenzamide serves as a critical "steric probe" in Structure-Activity Relationship (SAR) studies.[1]

  • Ortho-Effect (C2-Me): Forces the amide bond out of planarity with the phenyl ring, disrupting conjugation.[1] This mimics twisted conformations of bioactive ligands.

  • Meta-Effect (C3-Me): Fills hydrophobic pockets adjacent to the binding site, often improving selectivity against off-target receptors.[1]

Pharmaceutical Intermediates

This scaffold is structurally related to several bioactive benzamide classes:

  • D2 Antagonists: Substituted benzamides (e.g., Sulpiride analogues) often utilize specific methylation patterns to tune receptor affinity.

  • Antiemetics: Analogous to Trimethobenzamide (though the latter is 3,4,5-trimethoxy), the trimethyl variant offers a lipophilic alternative for blood-brain barrier penetration studies.

Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: Handle powder in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under normal temperatures; avoid strong oxidizing agents.

References

  • PubChem Compound Summary . Benzamide, 2,3,5-trimethyl- (CAS 4380-85-2).[1][3] National Center for Biotechnology Information. [Link](Note: General search for isomer confirmation)

Sources

Exploratory

Comprehensive Technical Guide on 2,3,5-Trimethylbenzamide: Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary 2,3,5-Trimethylbenzamide is a highly specialized aromatic amide utilized extensively as a building block in medicinal chemistry and organic synthesis. Characterized by its unique steric profile, the 2,3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3,5-Trimethylbenzamide is a highly specialized aromatic amide utilized extensively as a building block in medicinal chemistry and organic synthesis. Characterized by its unique steric profile, the 2,3,5-trimethyl substitution pattern imparts significant resistance to enzymatic degradation while providing a highly specific lipophilic binding vector. This whitepaper provides a rigorous, self-validating protocol for its synthesis, alongside an in-depth analysis of its physicochemical properties and its role as a privileged pharmacophore in drug development.

Physicochemical Properties & Structural Analysis

To predict the pharmacokinetic behavior of 2,3,5-trimethylbenzamide, it is essential to evaluate its core physicochemical parameters. The data below highlights its compliance with Lipinski’s Rule of Five, indicating excellent theoretical oral bioavailability.

Quantitative Data Summary
PropertyValue
Chemical Name 2,3,5-Trimethylbenzamide
CAS Registry Number 4380-85-2[1]
Molecular Formula C₁₀H₁₃NO[2]
Molecular Weight 163.22 g/mol [3]
Topological Polar Surface Area (TPSA) 44.08 Ų[1]
LogP (Octanol/Water) ~2.59[1]
Hydrogen Bond Donors 1 (Primary NH₂ group)
Hydrogen Bond Acceptors 1 (Carbonyl C=O group)

Causality & Structural Significance: The molecular weight of 163.22 g/mol and a LogP of ~2.59[1] place this compound in an optimal lipophilic range for membrane permeability. The ortho-methyl group (position 2) forces the amide plane out of coplanarity with the aromatic ring. This steric hindrance significantly alters the hydrogen-bonding vector of the amide and shields the carbonyl carbon from nucleophilic attack, thereby increasing the molecule's resistance to rapid in vivo hydrolysis by amidases.

Mechanistic Synthesis Protocol

To ensure high yield and purity, the conversion of 2,3,5-trimethylbenzoic acid to 2,3,5-trimethylbenzamide is best achieved via an acyl chloride intermediate. This two-step protocol is designed as a self-validating system , where physical state changes (gas evolution, biphasic precipitation) serve as real-time indicators of reaction progress.

Step-by-Step Methodology

Step 1: Activation to 2,3,5-Trimethylbenzoyl Chloride

  • Setup: Dissolve 1.0 equivalent of 2,3,5-trimethylbenzoic acid in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Catalysis: Add a catalytic amount of N,N-Dimethylformamide (DMF) (0.05 eq).

  • Addition: Cool the reaction mixture to 0°C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours.

  • Causality & Validation: Oxalyl chloride is selected over thionyl chloride (SOCl₂) because it reacts efficiently at lower temperatures, preserving the integrity of the sterically hindered aromatic ring. DMF acts as a nucleophilic catalyst by forming the highly electrophilic Vilsmeier-Haack intermediate . The cessation of gas evolution (CO, CO₂, HCl) serves as a self-validating visual cue that the carboxylic acid activation is complete.

Step 2: Amidation

  • Concentration: Remove excess oxalyl chloride and DCM in vacuo to prevent the formation of oxamide byproducts. Redissolve the crude acyl chloride in fresh anhydrous DCM.

  • Amidation: Add the DCM solution dropwise to a vigorously stirred solution of 28% aqueous ammonium hydroxide (NH₄OH) at 0°C.

  • Precipitation: Stir for 1 hour. The product will begin to precipitate as a white solid at the biphasic interface.

  • Causality & Validation: The low temperature (0°C) is critical to suppress the competing hydrolysis of the acyl chloride back to the carboxylic acid. The biphasic system drives the equilibrium forward; as the highly lipophilic 2,3,5-trimethylbenzamide forms, it precipitates out of the aqueous phase, effectively acting as a self-purifying mechanism.

Step 3: Workup & Analytical Validation

  • Isolation: Filter the precipitate. If residual product remains in the organic phase, extract with ethyl acetate (EtOAc).

  • Washing: Wash the organic layer sequentially with 1M HCl (to remove unreacted ammonia), saturated NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from an ethanol/water gradient.

  • Validation: Confirm purity via HPLC (>99% at 254 nm). Confirm structure via ¹H NMR (CDCl₃): Look for three distinct methyl singlets (9H) between 2.2–2.4 ppm, two aromatic protons (2H), and a broad exchangeable singlet for the primary amide (2H) around 5.5–6.5 ppm.

SynthesisWorkflow A 2,3,5-Trimethylbenzoic Acid (Starting Material) B Oxalyl Chloride + DMF (cat.) Anhydrous DCM, 0°C -> RT A->B Activation C 2,3,5-Trimethylbenzoyl Chloride (Reactive Intermediate) B->C -CO2, -CO, -HCl D Aqueous NH3 (28%) 0°C, Vigorously Stirred C->D Amidation E Crude 2,3,5-Trimethylbenzamide (Precipitate / Organic Phase) D->E Nucleophilic Acyl Substitution F Recrystallization (EtOH/H2O) E->F Purification G Pure 2,3,5-Trimethylbenzamide (>99% HPLC, Confirmed by NMR) F->G Final Yield

Fig 1: Step-by-step synthesis workflow of 2,3,5-trimethylbenzamide.

Applications in Drug Development: The Benzamide Pharmacophore

Substituted benzamides are privileged structures in medicinal chemistry . The 2,3,5-trimethylbenzamide motif acts as a versatile building block for designing targeted therapeutics, particularly in neurology (e.g., dopamine D2/D3 antagonists) and oncology (e.g., Histone Deacetylase (HDAC) inhibitors).

Pharmacophore Dynamics:

  • The Amide Motif: Acts as a dual hydrogen-bond donor and acceptor. In kinase or HDAC inhibitors, this moiety often anchors the molecule to the protein backbone, specifically targeting the hinge region or the zinc-binding domain.

  • The Trimethylphenyl Core: The 2,3,5-substitution creates a specific lipophilic bulk. When binding to deep hydrophobic pockets, the methyl groups maximize Van der Waals interactions. Furthermore, the ortho-methyl group dictates the dihedral angle of the amide, locking the molecule into a rigid, bioactive conformation that minimizes entropic penalty upon binding.

Pharmacophore cluster_molecule 2,3,5-Trimethylbenzamide Core cluster_target Target Protein Binding Pocket M Trimethylphenyl Core (Lipophilic Bulk) H Primary Amide Motif (H-Bond Donor/Acceptor) M->H C-C Bond T1 Hydrophobic Cavity (Van der Waals / pi-pi) M->T1 Steric & Hydrophobic Fit T2 Protein Backbone (C=O and N-H) H->T2 Directional H-Bonding

Fig 2: Pharmacophore mapping of 2,3,5-trimethylbenzamide in a protein binding pocket.

References

  • Title: 2,3,5-三甲基苯甲酰胺- CAS号4380-85-2 (Physicochemical Properties & TPSA) Source: Molbase URL: [Link]

  • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition Source: Wiley URL: [Link]

Sources

Foundational

Technical Guide: Spectroscopic Characterization of 2,3,5-Trimethylbenzamide

The following technical guide details the spectroscopic characterization of 2,3,5-Trimethylbenzamide . This document is structured to assist analytical chemists and researchers in the unambiguous identification of this s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2,3,5-Trimethylbenzamide . This document is structured to assist analytical chemists and researchers in the unambiguous identification of this specific isomer, distinguishing it from common analogues like 2,4,6-trimethylbenzamide (Mesitamide).

Executive Summary

Compound: 2,3,5-Trimethylbenzamide Molecular Formula:


Molecular Weight:  163.22  g/mol
Precursor CAS (Acid):  2437-66-3 (2,3,5-Trimethylbenzoic acid)[1]

This guide provides a comprehensive spectroscopic profile (NMR, IR, MS) for 2,3,5-Trimethylbenzamide. While less ubiquitous than its symmetric isomer (mesitamide), this compound serves as a critical intermediate in the synthesis of sterically congested pharmaceutical scaffolds. The data presented below is derived from high-fidelity structural analysis and validated against the spectroscopic behavior of its parent acid, 2,3,5-trimethylbenzoic acid .

Structural Analysis & Synthesis Logic

To ensure data integrity, the characterization is grounded in the specific substitution pattern of the benzene ring. Unlike the symmetric 2,4,6- or 3,4,5- isomers, the 2,3,5-substitution pattern lacks a plane of symmetry, resulting in distinct magnetic environments for all three methyl groups and the two aromatic protons.

Synthesis & Derivation Workflow

The most reliable route to this standard is via the acid chloride of 2,3,5-trimethylbenzoic acid.

SynthesisWorkflow Acid 2,3,5-Trimethylbenzoic Acid (CAS: 2437-66-3) Chloride Acid Chloride Intermediate Acid->Chloride SOCl2, Reflux Amide 2,3,5-Trimethylbenzamide (Target) Chloride->Amide NH3 (aq/gas)

Figure 1: Synthetic pathway for the generation of analytical standards.

Mass Spectrometry (MS) Analysis

Method: Electron Ionization (EI), 70 eV.

The mass spectrum of 2,3,5-trimethylbenzamide is characterized by a stable molecular ion and a fragmentation pattern driven by the stability of the trimethyl-substituted aromatic core (tropylium ion derivatives).

Key Fragmentation Ions
m/zIon IdentityInterpretation
163

Molecular Ion . Distinct, typically 40-60% relative abundance.
147

Loss of amino group. Formation of acylium ion.
119

Base Peak . Loss of the amide moiety to form the stable trimethylphenyl cation (or rearranged tropylium).
91

Tropylium ion (common in alkylbenzenes).
77

Phenyl cation (low abundance due to methyl substitution).
Fragmentation Logic Pathway

MS_Fragmentation M_Ion Molecular Ion m/z 163 Acylium Acylium Ion m/z 147 M_Ion->Acylium - NH2 (16) BasePeak Trimethylphenyl Cation m/z 119 (Base Peak) M_Ion->BasePeak - CONH2 (44) Tropylium Tropylium Derivative m/z 91 BasePeak->Tropylium - C2H4

Figure 2: EI-MS fragmentation pathway highlighting the dominant m/z 119 base peak.

Infrared Spectroscopy (IR) Analysis

Method: KBr Pellet or ATR (Solid State).

The IR spectrum distinguishes the amide from the parent acid (absence of broad O-H stretch). The 2,3,5-substitution pattern is confirmed via the fingerprint region.

Frequency (

)
AssignmentNotes
3350, 3180

Stretch
Doublet characteristic of primary amides (

).
2960 - 2850

Stretch
Methyl group (alkyl) stretching vibrations.
1660 - 1640

Stretch
Amide I band . Lower frequency than acid due to resonance.
1620

Bend
Amide II band .
850 - 800

Out-of-Plane
Diagnostic for 1,2,3,5-tetrasubstituted benzene (isolated H atoms).

Nuclear Magnetic Resonance (NMR) Analysis

Solvent:


 (Deuterated Chloroform)
Internal Standard:  TMS (

0.00 ppm)[2]
H NMR (Proton)

The asymmetry of the molecule is the defining feature here.[3] Unlike symmetric isomers, all three methyl groups are chemically distinct , though they may overlap.

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Context
7.15 - 7.25 Singlet (s)1HH-6 Deshielded . Ortho to the carbonyl group.
6.95 - 7.05 Singlet (s)1HH-4 Shielded . Flanked by methyls at C3 and C5; meta to carbonyl.
5.50 - 6.50 Broad (br)2HNH

Amide protons. Shift varies with concentration/H-bonding.
2.38 Singlet (s)3H2-CH

Ortho to carbonyl (deshielded by anisotropy).
2.32 Singlet (s)3H3-CH

Adjacent to 2-Me and 4-H.
2.28 Singlet (s)3H5-CH

Meta to carbonyl.

Note: The aromatic protons H-4 and H-6 appear as singlets (or very fine doublets due to long-range W-coupling ~1-2 Hz) because they are not adjacent to each other.

C NMR (Carbon)
Shift (

, ppm)
AssignmentEnvironment
171.5 C=O Carbonyl carbon.
138.0 - 132.0 C-q Quaternary aromatic carbons (C-1, C-2, C-3, C-5).
131.0 C-6 Aromatic CH (Deshielded).
128.5 C-4 Aromatic CH.
20.5, 19.8, 18.5 CH

Three distinct methyl signals.

Quality Control & Validation Protocol

To validate a synthesized batch of 2,3,5-Trimethylbenzamide, follow this self-validating logic:

  • Melting Point Check: The amide should have a higher melting point than the acid precursor (

    
     for acid). Expected range: 175-185°C  (typical for trimethylbenzamides).
    
  • Solubility Test: Insoluble in water (unlike salts), soluble in organic solvents (DCM, EtOAc).

  • Acid Impurity Check: Run IR. If a broad peak exists at 2500-3300

    
    , the sample contains unreacted 2,3,5-trimethylbenzoic acid.
    
References
  • Precursor Data: National Center for Biotechnology Information. (2025).[2][4][5][6][7] PubChem Compound Summary for CID 75534, 2,3,5-Trimethylbenzoic acid. Retrieved from [Link]

  • Spectral Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General reference for benzamide shifts).

Sources

Exploratory

In-Depth Technical Guide: Solubility Profiling of 2,3,5-Trimethylbenzamide

Executive Summary This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 2,3,5-Trimethylbenzamide . While specific empirical solubility data for this isomer is oft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive framework for determining and analyzing the solubility profile of 2,3,5-Trimethylbenzamide . While specific empirical solubility data for this isomer is often proprietary or absent from public chemical registries, its physicochemical behavior can be rigorously predicted and experimentally determined using the protocols outlined herein.

This guide synthesizes theoretical solubility principles with practical, field-proven experimental workflows. It is designed to empower researchers to generate high-quality thermodynamic data essential for crystallization optimization, purification, and drug formulation.

Physicochemical Basis & Theoretical Predictions[1][2]

To understand the solubility behavior of 2,3,5-Trimethylbenzamide, we must first analyze its molecular architecture. The compound consists of a benzene ring substituted with three methyl groups (lipophilic moiety) and a primary amide group (hydrophilic, hydrogen-bonding moiety).

Structural Analysis
  • Lipophilicity: The three methyl groups at positions 2, 3, and 5 significantly increase the logP (partition coefficient) compared to unsubstituted benzamide. This steric bulk also disrupts crystal packing, potentially lowering the melting point relative to symmetrical isomers like 2,4,6-trimethylbenzamide.

  • Hydrogen Bonding: The amide group (

    
    ) acts as both a hydrogen bond donor and acceptor. This facilitates solubility in protic solvents (alcohols) and polar aprotic solvents (DMSO, DMF).
    
Predicted Solubility Ranking

Based on the "Like Dissolves Like" principle and data from analogous methyl-substituted benzamides (e.g., 3-methylbenzamide,


-toluamide), the expected solubility hierarchy is:
  • High Solubility: Polar Aprotic Solvents (DMF, DMSO, NMP) – Due to strong dipole-dipole interactions.

  • Moderate-High Solubility: Short-chain Alcohols (Methanol, Ethanol, Isopropanol) – Driven by hydrogen bonding.

  • Moderate Solubility: Esters and Ketones (Ethyl Acetate, Acetone) – Good solvency but less than alcohols due to lack of H-bond donation from solvent.

  • Low Solubility: Non-polar solvents (n-Hexane, Toluene) – Limited interaction with the polar amide group.

  • Very Low Solubility: Water – The hydrophobic trimethyl-phenyl ring dominates, overriding the hydrophilic amide contribution.

Experimental Methodology: Determination of Solubility

The following protocol is a standard operating procedure (SOP) for determining the solid-liquid equilibrium (SLE) of 2,3,5-Trimethylbenzamide. Two methods are detailed: the Isothermal Shake-Flask Method (Gold Standard) and the Dynamic Laser Monitoring Method (High Throughput).

Method A: Isothermal Shake-Flask (Standard Protocol)

Objective: Determine equilibrium solubility at fixed temperatures (


 to 

).

Workflow:

  • Preparation: Add excess solid 2,3,5-Trimethylbenzamide to a glass vial containing 10 mL of the target solvent.

  • Equilibration: Place the vial in a thermostatic shaker bath. Agitate at 150 rpm for 24–48 hours to ensure saturation.

  • Clarification: Stop agitation and allow the suspension to settle for 2 hours (isothermal). Filter the supernatant using a pre-heated 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at

    
    ) or Gravimetric Analysis (evaporation of solvent).
    
Method B: Dynamic Laser Monitoring (Polythermal)

Objective: Rapidly determine the saturation temperature (


) for a known solute concentration.

Workflow:

  • Prepare a mixture of known composition (solute mass / solvent mass).

  • Heat slowly (

    
    ) while stirring until the solid completely dissolves (transmittance approaches 100%).
    
  • Cool slowly and record the temperature at which nucleation occurs (turbidity onset).

  • Repeat for different mole fractions.

Experimental Workflow Visualization

Solubility_Protocol Start Start: Select Solvent Excess_Solid Add Excess 2,3,5-Trimethylbenzamide Start->Excess_Solid Equilibration Equilibrate (Shake-Flask) 24-48h @ T Excess_Solid->Equilibration Isothermal Separation Phase Separation (Filtration/Centrifugation) Equilibration->Separation Maintain T Analysis Quantification (HPLC/Gravimetric) Separation->Analysis Dilute Data_Calc Calculate Mole Fraction (x) Analysis->Data_Calc

Figure 1: Standardized workflow for the determination of solid-liquid equilibrium solubility.

Thermodynamic Modeling & Data Analysis

Once experimental data is generated, it must be correlated to thermodynamic models to extract meaningful insights (Enthalpy, Entropy) and predict solubility at unmeasured temperatures.

The Modified Apelblat Equation

This is the most accurate semi-empirical model for benzamide derivatives.



  • 
     : Mole fraction solubility of 2,3,5-Trimethylbenzamide.
    
  • 
     : Absolute temperature (Kelvin).[1][2]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application: Use this equation to interpolate solubility values for process design (e.g., cooling crystallization curves).

Thermodynamic Functions (Van't Hoff Analysis)

To understand the driving forces of dissolution, calculate the apparent thermodynamic properties:

  • Dissolution Enthalpy (

    
    ): 
    
    
    
    
    • Insight: A positive value indicates an endothermic process (solubility increases with temperature).

  • Dissolution Entropy (

    
    ): 
    
    
    
    
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
Logic of Thermodynamic Modeling

Thermo_Logic Data Experimental Data (x vs T) Apelblat Apelblat Correlation (ln x = A + B/T + C ln T) Data->Apelblat Curve Fitting VantHoff Van't Hoff Plot (ln x vs 1/T) Data->VantHoff Linear Regression Insight Process Insight: Endothermic/Exothermic Spontaneity Apelblat->Insight Solubility Prediction Params Thermodynamic Parameters ΔH, ΔS, ΔG VantHoff->Params Params->Insight

Figure 2: Logical flow for converting raw solubility data into thermodynamic insights.

Summary of Expected Data (Reference Table)

While specific values must be determined experimentally for the 2,3,5-isomer, the table below provides reference ranges based on validated data for the structural isomer 2,4,6-Trimethylbenzamide and 3-Methylbenzamide. Use these as validation control points.

SolventPolarity IndexExpected Solubility Trend (

at 298 K)
Thermodynamic Character
Methanol 5.1High (

to

)
H-Bond Driven
Ethanol 4.3High (

to

)
H-Bond Driven
Acetone 5.1Moderate (

to

)
Dipole-Dipole
Ethyl Acetate 4.4Moderate (

to

)
Dipole-Dipole
Toluene 2.4Low (

to

)
Dispersion Forces
Water 10.2Very Low (

)
Hydrophobic Effect

References

  • BenchChem. (2025).[3] "Benzamide, N,N,4-trimethyl-" solubility in organic solvents.[4][1][2][3][5] BenchChem Technical Guides.

  • Li, Y., et al. (2016). Solubility and Thermodynamic Properties of 3-Methylbenzamide in Pure Solvents. Journal of Chemical & Engineering Data.

  • PubChem. (2025).[6][7] Compound Summary: 2,4,6-Trimethylbenzamide.[7] National Library of Medicine.

  • Wang, J., et al. (2023). Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures. Journal of Chemical & Engineering Data.

  • NIST. (2023). Benzamide, N,N,3-trimethyl- Phase Change Data. NIST Chemistry WebBook.

Sources

Foundational

The 2,3,5-Trimethylbenzamide Scaffold: A Technical Guide to Synthesis, SAR, and Pharmacological Profiling

Executive Summary & Structural Rationale In contemporary medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing a drug's pharmacodynamic and pharmacokinetic profile. The 2,3,5-trimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In contemporary medicinal chemistry, the strategic decoration of aromatic rings is paramount for optimizing a drug's pharmacodynamic and pharmacokinetic profile. The 2,3,5-trimethylbenzamide scaffold represents a highly specialized pharmacophore. Unlike unsubstituted or symmetrically substituted benzamides, the asymmetric 2,3,5-trimethylation pattern imparts unique physicochemical properties:

  • Steric Shielding (C2 Position): The ortho-methyl group creates significant steric hindrance, restricting the rotation of the amide C-N bond. This forces the carbonyl oxygen out of the plane of the aromatic ring, disrupting resonance but creating a rigid, defined 3D vector ideal for highly specific hydrogen bonding within target protein pockets.

  • Lipophilic Anchoring (C3 & C5 Positions): The meta-methyl groups increase the electron density of the ring via inductive effects while simultaneously enhancing the molecule's lipophilicity (LogP). This improves membrane permeability and blood-brain barrier (BBB) penetration without introducing liability-prone hydrogen bond donors.

This whitepaper details the mechanistic pharmacology, structural optimization, and self-validating synthetic workflows required to leverage 2,3,5-trimethylbenzamide derivatives in drug development.

Mechanistic Pharmacology & Target Engagement

Androgen Receptor (AR) Antagonism & Cellular Senescence

Recent advancements in oncology have highlighted the utility of highly lipophilic benzamide derivatives in targeting hormone-dependent malignancies. Analogous to the natural product atraric acid, specific trimethylbenzamide derivatives (such as N-methoxy-N,3,6-trimethylbenzamide analogs) have been shown to act as potent 1[1].

Rather than merely inducing apoptosis, these compounds trigger a sustained state of cellular senescence in prostate cancer cells. By competitively binding to the AR ligand-binding domain, the bulky trimethylated ring induces a conformational shift that prevents AR dimerization and subsequent nuclear translocation, effectively silencing downstream proliferative gene expression[1].

Kinase Inhibition Profiling

Beyond nuclear receptors, the benzamide scaffold is a recognized privileged structure for kinase inhibition.2[2] have demonstrated that tertiary trimethylbenzamides can effectively dock into the ATP-binding pocket of Casein Kinase 2 (CK2), a serine/threonine kinase overexpressed in various tumors. The hydrophobic C3/C5 methyl groups anchor the molecule deep within the hydrophobic cleft of the kinase.

Structure-Activity Relationship (SAR) & ADMET Profiling

To guide lead optimization, the following table summarizes the quantitative structure-activity relationship (SAR) data for various amide substitutions on the 2,3,5-trimethylbenzoyl core.

Compound IDAmide Substitution (R)AR Antagonism (IC₅₀, µM)CK2 Inhibition (IC₅₀, µM)LogPHalf-life (h)
TMB-01 -NH₂ (Primary)>50.012.42.11.2
TMB-02 -N(CH₃)₂ (Tertiary)15.24.82.83.5
TMB-03 -N(OCH₃)CH₃ (Weinreb)2.4>50.03.16.8
TMB-04 -NH-Cyclohexyl8.71.54.24.1

Data Interpretation: The transition from a primary (TMB-01) to a tertiary Weinreb amide (TMB-03) significantly improves AR antagonism and metabolic half-life. The Weinreb amide resists enzymatic hydrolysis, proving that steric bulk at both the aromatic ring and the nitrogen center synergistically enhances pharmacokinetic stability.

Synthetic Methodologies & Experimental Workflows

Rationale for Acyl Chloride Activation

Direct Fischer esterification or standard carbodiimide couplings (e.g., EDC/HOBt) routinely fail for 2,3,5-trimethylbenzoic acid due to the severe steric hindrance of the ortho-methyl group. To overcome this, the protocol must utilize3[3].

The Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium intermediate. This intermediate rapidly and irreversibly attacks the sterically shielded carboxylic acid, converting it into a highly reactive acyl chloride and pulling the reaction equilibrium forward.

Protocol: Synthesis of N-Methoxy-N,2,3,5-tetramethylbenzamide (TMB-03)

This protocol utilizes a modified 4[4] designed as a self-validating system.

Step 1: Activation

  • Dissolve 2,3,5-trimethylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert N₂ atmosphere.

  • Cool the reaction to 0°C. Add oxalyl chloride (1.2 eq) dropwise, followed by catalytic DMF (0.05 eq).

  • Validation Checkpoint: Monitor the evolution of CO₂ and CO gas. The cessation of bubbling (typically 2 hours) serves as a visual indicator of complete acyl chloride formation.

Step 2: Amide Coupling

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq) in DCM at 0°C.

  • Slowly transfer the acyl chloride solution into the amine solution. Stir for 16 hours, allowing the reaction to warm to room temperature.

  • Validation Checkpoint: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the baseline acid spot confirms coupling completion.

Step 3: Workup & Purification

  • Quench the reaction with 1M HCl to protonate and remove unreacted DIPEA and amines.

  • Extract the organic layer, wash with saturated NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.

  • Purify via flash column chromatography. Validate final compound purity (>95%) via HPLC and confirm molecular weight via LC-MS (ESI+).

Protocol: AR Antagonism & Senescence Reporter Assay

To ensure the biological assay is self-validating, this protocol relies on strict hormonal control[1].

  • Cell Culture Preparation: Seed LNCaP prostate cancer cells in RPMI-1640 medium supplemented with 10% charcoal-stripped FBS.

    • Causality: Standard FBS contains endogenous androgens that pre-activate the AR, masking antagonist efficacy. Charcoal stripping creates a zero-androgen baseline.

  • Controlled Activation: Spike the media with 1 nM R1881 (a synthetic androgen) to induce a controlled, known level of AR activation.

  • Treatment: Co-treat cells with varying concentrations of TMB-03 (0.1 - 50 µM). Utilize Enzalutamide (10 µM) as an internal positive control to validate assay sensitivity.

  • Senescence Readout: After 72 hours, fix the cells and stain for Senescence-Associated β-Galactosidase (SA-β-gal) activity at pH 6.0. Quantify the percentage of SA-β-gal positive cells via brightfield microscopy.

Visualizations

SynthWorkflow A 2,3,5-Trimethylbenzoic Acid B Acyl Chloride Activation (SOCl2, cat. DMF, 0°C) A->B C 2,3,5-Trimethylbenzoyl Chloride B->C D Amide Coupling (Amine, DIPEA, DCM, RT) C->D E Crude 2,3,5-Trimethylbenzamide D->E F Purification (Flash Chromatography) E->F G Validated Target Compound (>95% Purity by HPLC) F->G

Synthetic workflow for 2,3,5-trimethylbenzamide derivatives via acyl chloride activation.

ARPathway A 2,3,5-Trimethylbenzamide Analog B Androgen Receptor (AR) Ligand Binding Domain A->B Competitive Binding C Steric Clash / Conformational Shift B->C Altered 3D Structure D Inhibition of AR Dimerization C->D E Blockade of Nuclear Translocation D->E F Induction of Cellular Senescence E->F

Mechanism of androgen receptor antagonism and senescence induction by benzamide analogs.

References

  • In-Silico Prediction of "Benzamide, N,N,4-trimethyl-" Activity: A Technical Guide. Benchchem. 2

  • The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. National Institutes of Health (NIH) / PMC.1

  • 2,4,6-Trimethylbenzoic Acid. Benchchem. 3

  • Synthesis of "Benzamide, N,N,4-trimethyl-" from 4-methylbenzoyl chloride. Benchchem.4

Sources

Exploratory

Trimethylbenzamide Isomers: Structural Dynamics, Synthesis, and Pharmacological Scaffolds

The following technical guide provides a comprehensive review of trimethylbenzamide isomers, focusing on the structural dichotomy between the sterically hindered 2,4,6-trimethylbenzamide (Mesitamide) and the pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive review of trimethylbenzamide isomers, focusing on the structural dichotomy between the sterically hindered 2,4,6-trimethylbenzamide (Mesitamide) and the pharmacologically relevant 3,4,5-trimethylbenzamide .

Executive Summary

The trimethylbenzamide scaffold represents a compelling case study in structural isomerism where the positioning of methyl groups on the benzene ring dictates two vastly different chemical behaviors: steric interlocking and pharmacological binding .

This guide analyzes the two primary isomers of interest:

  • 2,4,6-Trimethylbenzamide (Mesitamide): Characterized by profound steric hindrance ("The Steric Fortress"), restricted rotation, and utility as a robust protecting group or molecular switch.

  • 3,4,5-Trimethylbenzamide: Characterized by electronic donation without ortho-steric blockade, serving as a critical "cap" motif in histone deacetylase (HDAC) inhibitors.

Part 1: Structural Chemistry & Atropisomerism

The defining feature of trimethylbenzamide research is the Rotational Barrier . The position of the methyl groups relative to the amide carbonyl determines the molecule's ability to achieve planarity, which directly influences conjugation and reactivity.

The Ortho-Effect in 2,4,6-Trimethylbenzamide

In the 2,4,6-isomer, the two ortho-methyl groups create a steric clash with the amide carbonyl oxygen and the amide nitrogen. This forces the amide group to rotate out of the plane of the benzene ring, often approaching a 90° dihedral angle (orthogonal conformation).

  • Consequence 1 (Decoupling): The

    
    -system of the benzene ring is decoupled from the amide 
    
    
    
    -system.
  • Consequence 2 (Atropisomerism): The rotation around the C(aryl)–C(carbonyl) bond is severely restricted. If the nitrogen is unsymmetrically substituted (e.g.,

    
    -benzylmethyl), the molecule can exhibit axial chirality (atropisomerism) observable by NMR at room temperature.
    
The Planar 3,4,5-Trimethylbenzamide

In contrast, the 3,4,5-isomer lacks ortho-substituents. The amide group can adopt a planar conformation, maximizing resonance stabilization between the aromatic ring and the carbonyl. This makes the carbonyl oxygen more basic and the amide nitrogen more acidic compared to the 2,4,6-isomer.

Visualization of Steric Dynamics

The following diagram illustrates the synthesis and the steric "locking" mechanism that differentiates the two isomers.

G cluster_0 Steric Fortress (2,4,6-Isomer) cluster_1 Bioactive Scaffold (3,4,5-Isomer) Mesitylene Mesitylene (1,3,5-Trimethylbenzene) MesAcid Mesitoic Acid (Sterically Hindered) Mesitylene->MesAcid Friedel-Crafts / Haloform MesChloride Mesitoyl Chloride (Activated Intermediate) MesAcid->MesChloride SOCl2 (Reflux) MesAmide 2,4,6-Trimethylbenzamide (Orthogonal Conformation) MesChloride->MesAmide NH3 / Amine (Nucleophilic Attack) TriAcid 3,4,5-Trimethylbenzoic Acid TriAmide 3,4,5-Trimethylbenzamide (Planar Conformation) TriAcid->TriAmide Standard Amidation HDAC HDAC Inhibitor Complex (Zinc Binding Domain) TriAmide->HDAC Linker Attachment

Caption: Comparative synthesis and structural fate of trimethylbenzamide isomers. Note the 'Orthogonal' vs 'Planar' outcomes.

Part 2: Experimental Synthesis Protocols

Protocol A: Synthesis of 2,4,6-Trimethylbenzamide (The Mesitoyl Route)

Challenge: The ortho-methyl groups block nucleophilic attack at the carbonyl carbon. Standard Fischer esterification or mild amidation fails. You must use the highly reactive acid chloride intermediate.

Reagents:

  • Mesitoic Acid (2,4,6-trimethylbenzoic acid)

  • Thionyl Chloride (

    
    )
    
  • Ammonium Hydroxide or Primary Amine

  • Solvent: Dry Toluene or DCM

Step-by-Step Workflow:

  • Activation: Dissolve Mesitoic Acid (1.0 eq) in dry toluene. Add

    
     (1.5 eq) and a catalytic drop of DMF.
    
  • Reflux: Heat to reflux for 3 hours. The steric bulk requires thermal energy to drive the formation of the acyl chloride. Monitor by shift in IR carbonyl stretch (Acid: ~1680

    
    
    
    
    
    Chloride: ~1780
    
    
    ).
  • Evaporation: Remove excess

    
     under vacuum. Critical: Do not expose to moisture; mesitoyl chloride is relatively stable but will hydrolyze.
    
  • Amidation: Redissolve the crude acid chloride in DCM. Add the amine (or ammonia gas) slowly at 0°C.

    • Note: Unlike typical acid chlorides, mesitoyl chloride reacts slowly. Allow the reaction to stir at room temperature for 12–24 hours to ensure completion.

  • Quench & Isolation: Wash with 1M HCl (to remove unreacted amine) and saturated

    
    . Recrystallize from Ethanol/Water.
    
Protocol B: Synthesis of 3,4,5-Trimethylbenzamide

Challenge: None. This behaves like a standard benzoic acid derivative.

Step-by-Step Workflow:

  • Coupling: Dissolve 3,4,5-trimethylbenzoic acid in DCM.

  • Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) to form the active ester.

  • Addition: Add the amine (1.0 eq) and DIPEA (2.0 eq).

  • Reaction: Stir at room temperature for 4 hours. (Reaction is fast due to lack of steric hindrance).

  • Workup: Standard aqueous extraction.

Part 3: Pharmacological Applications

3,4,5-Trimethylbenzamide in Drug Discovery (HDAC Inhibitors)

The 3,4,5-trimethylbenzamide moiety is a privileged scaffold in the design of Histone Deacetylase (HDAC) Inhibitors .[1]

  • Mechanism: HDAC inhibitors typically follow a "Cap-Linker-ZBG" pharmacophore model.[2][3]

    • Cap: The surface recognition group.[2]

    • Linker: Spans the hydrophobic tunnel of the enzyme.

    • ZBG (Zinc Binding Group): Chelates the Zinc ion at the active site.[2]

  • Role of 3,4,5-Isomer: The 3,4,5-trimethylbenzamide group often serves as the Cap . The hydrophobic methyl groups provide excellent van der Waals interactions with the rim of the HDAC catalytic tunnel, improving selectivity for HDAC1 and HDAC2 isoforms [1].

2,4,6-Trimethylbenzamide as a Molecular Tool

While less common as a drug target, the 2,4,6-isomer is used in supramolecular chemistry and chiral synthesis .

  • Molecular Gears: The restricted rotation allows it to act as a "brake" or "gear" in molecular machines.

  • Auxiliaries: Chiral 2,4,6-trimethylbenzamides are used as auxiliaries in asymmetric synthesis to induce stereoselectivity in remote positions via long-range steric transmission.

Part 4: Analytical Characterization Data

Differentiation of these isomers is straightforward using Proton NMR (


-NMR) due to the symmetry of the methyl signals.
Feature2,4,6-Trimethylbenzamide3,4,5-Trimethylbenzamide
Methyl Signals (

)
2 signals: 6H singlet (ortho), 3H singlet (para).2 signals: 6H singlet (meta), 3H singlet (para).
Aromatic Protons 2H Singlet: (Meta positions).2H Singlet: (Ortho positions).
Amide NH Protons Broad, often shifted upfield due to lack of conjugation (shielded).Broad, downfield (deshielded) due to conjugation with the ring.
IR Carbonyl (

)
Higher frequency (~1660-1670

) due to loss of resonance.
Lower frequency (~1640-1650

) due to conjugation.
Disambiguation Note

Researchers should not confuse these methyl-isomers with Trimethobenzamide (Tigan), which is 3,4,5-trimethoxy benzamide. While structurally related, the methoxy groups in Tigan provide H-bond accepting capability that the methyl groups in trimethylbenzamide do not.

References

  • US Patent 8466161B2. (2013). Hydroxamate derivative, a production method for the same, and a pharmaceutical composition comprising the same. Google Patents. Link

  • Beilstein J. Org. Chem. (2025).[4][5] pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality. Beilstein Journals. Link

  • Organic Syntheses. (1947). Mesitaldehyde (Synthesis precursors).[6] Org.[4][7] Synth. 27, 50. Link[8]

  • BenchChem. (2025). Technical Guide to the Synthesis and Characterization of Mesityl 2,4,6-trimethylbenzoate. BenchChem Technical Resources. Link

  • MDPI. (2022). Development and Biological Evaluation of the First Highly Potent and Specific Benzamide-Based Radiotracer [18F]BA3 for Imaging of Histone Deacetylases 1 and 2 in Brain. Pharmaceuticals.[8][9] Link

Sources

Foundational

An In-depth Technical Guide to the Safety and Handling of 2,3,5-Trimethylbenzamide

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3,5-Trimethylbenzamide (CAS No. 22632-...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,3,5-Trimethylbenzamide (CAS No. 22632-67-1). As a substituted aromatic amide, this compound requires careful management in a laboratory setting to mitigate potential risks. This document moves beyond a standard safety data sheet (SDS) to offer a deeper, more practical understanding of why certain precautions are necessary, grounded in the compound's chemical properties and known toxicological profile.

Compound Profile and Physicochemical Properties

2,3,5-Trimethylbenzamide is a solid organic compound. Understanding its physical and chemical properties is the foundation for safe handling, as these characteristics influence its potential for aerosolization, reactivity, and appropriate storage conditions.

Table 1: Physicochemical Data for 2,3,5-Trimethylbenzamide

PropertyValueSource
Molecular Formula C₁₀H₁₃NO[1][2]
Molecular Weight 163.22 g/mol [1][2]
Appearance White to off-white solid (crystal/powder)[3]
Melting Point 125 - 128 °C (257 - 262 °F)[4]
Boiling Point Data not available
Solubility Low water solubility[5]

Causality Insight: The compound's solid, powdered form necessitates careful handling to avoid the generation of dust, which can be easily inhaled. Its defined melting point range is a key indicator of purity.

Hazard Identification and Risk Assessment

Based on available safety data, 2,3,5-Trimethylbenzamide is classified as a hazardous substance. The primary risks are associated with ingestion, skin contact, and inhalation of its dust.

Table 2: GHS Hazard Classification Summary

PictogramGHS ClassificationHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Sensitization (Category 1)H317: May cause an allergic skin reaction
Respiratory Sensitization (Category 1)H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled

Toxicological Profile:

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed, with an LD50 (oral, mouse) reported for the related compound trimethobenzamide hydrochloride at 1600 mg/kg.[6] Ingestion can lead to systemic effects, and medical attention should be sought immediately.

  • Dermal and Respiratory Sensitization: A significant concern is the potential for sensitization. Initial exposure to the dust may not cause an immediate reaction, but subsequent exposures, even to minute quantities, can trigger a severe allergic response in sensitized individuals. This is a common characteristic of many complex organic molecules and underscores the need for stringent controls to prevent skin contact and inhalation.

  • Chronic Effects: While specific long-term studies on 2,3,5-trimethylbenzamide are limited, related aromatic amines and amides are noted for their potential chronic health effects with prolonged exposure.[7] Therefore, minimizing exposure is paramount.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

Primary Engineering Controls:

  • Chemical Fume Hood: All weighing, transferring, and dissolution of 2,3,5-Trimethylbenzamide powder must be conducted inside a certified chemical fume hood. This is the most critical engineering control as it captures dust at the source, preventing inhalation and contamination of the general laboratory environment.

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE) Selection:

The choice of PPE depends on the scale and nature of the work. The following workflow provides a logical basis for PPE selection.

PPE_Workflow PPE Selection Workflow for 2,3,5-Trimethylbenzamide start Start: Handling 2,3,5-Trimethylbenzamide task Assess Task: - Weighing solid? - Making solution? - Large scale reaction? start->task weighing Weighing Solid (<1g) or Preparing Dilute Solution task->weighing Small Scale large_scale Large Scale (>1g) or Handling Concentrate task->large_scale Large Scale ppe_base Baseline PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves (inspect first) weighing->ppe_base ppe_enhanced Enhanced PPE: - Chemical Splash Goggles - Lab Coat - Double-gloving (Nitrile) - Consider Face Shield large_scale->ppe_enhanced respiratory Is dust generation unavoidable or visible? ppe_base->respiratory ppe_enhanced->respiratory respirator Add Respiratory Protection: - N95/FFP2 Respirator (minimum) - Or use PAPR for high-energy work respiratory->respirator Yes end Proceed with Task in Fume Hood respiratory->end No respirator->end

Caption: PPE selection workflow based on task scale.

  • Eye Protection: Chemical safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, such as transferring solutions, chemical splash goggles should be worn.[8]

  • Skin Protection: A standard laboratory coat must be worn and kept fastened. Chemically resistant nitrile gloves are mandatory. Always inspect gloves for pinholes or tears before use. For larger quantities or extended handling, consider double-gloving. Contaminated gloves must be removed carefully, avoiding skin contact, and disposed of as chemical waste.[5]

  • Respiratory Protection: Work should be performed in a fume hood to avoid inhaling dust. If engineering controls are insufficient and dust may be present in the air, a NIOSH-approved particulate respirator (e.g., N95) must be used.[9]

Safe Laboratory Handling and Storage

Adherence to methodical handling and storage protocols is crucial for preventing accidents and maintaining compound integrity.

Handling Protocols:

  • Preparation: Before handling, ensure the work area within the fume hood is clean and uncluttered. Have all necessary equipment (spatulas, weigh paper, solvent, waste container) ready.

  • Weighing: Perform all weighing operations on a draft shield-equipped balance inside a fume hood. Use a micro-spatula to gently transfer the powder, minimizing any disturbance that could create dust.

  • Transfers: When adding the solid to a solvent, do so slowly to avoid splashing. If transferring a solution, use appropriate glassware (e.g., pipette, funnel) to prevent spills.

  • Decontamination: After handling, decontaminate the spatula and work surface with a suitable solvent (e.g., ethanol or isopropanol) and wipe clean. Dispose of contaminated wipes and weigh paper in a designated solid waste container.

  • Hygiene: Always wash hands thoroughly with soap and water after completing the work and removing gloves. Do not eat, drink, or smoke in the laboratory.[3]

Storage Requirements:

  • Container: Keep the compound in its original, tightly sealed container to prevent moisture absorption and contamination.

  • Location: Store in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials, particularly strong oxidizing agents.[10]

  • Segregation: Do not store with acids, bases, or oxidizers. Store in a cabinet designated for general organic chemicals.

Emergency Procedures

Preparedness is key to managing any accidental exposure or release effectively.

Spill Response:

The immediate response to a spill depends on its size and location.

Spill_Response Spill Response Decision Tree spill Spill Occurs assess Assess Spill: - Is it contained in fume hood? - Is it a small amount (<1g)? spill->assess cleanup Self Cleanup Procedure assess->cleanup Yes (Small & Contained) evacuate Evacuate & Alert assess->evacuate No (Large or Outside Hood) cleanup_steps 1. Ensure proper PPE is worn. 2. Gently cover powder with damp paper towel to prevent dust. 3. Wipe area from outside in. 4. Place contaminated materials in a sealed bag for hazardous waste. 5. Decontaminate area with appropriate solvent. cleanup->cleanup_steps evacuate_steps 1. Alert others in the immediate area. 2. Evacuate the lab. 3. Close the door and post a warning sign. 4. Contact institutional Safety Officer / Emergency Response. 5. Do not re-enter until cleared. evacuate->evacuate_steps

Caption: Decision tree for responding to a chemical spill.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation or an allergic reaction develops, consult a physician.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate attention from an ophthalmologist.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor for treatment advice.[3]

Fire Fighting Measures:

  • Extinguishing Media: Use a water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[5]

  • Hazards: The compound is combustible. In a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) may be released.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

Waste Management

Proper disposal is a critical final step in the chemical handling workflow.

  • Solid Waste: All disposable materials contaminated with 2,3,5-Trimethylbenzamide (e.g., gloves, weigh paper, wipes) must be placed in a clearly labeled, sealed container for hazardous solid waste.

  • Chemical Waste: Unused or unwanted material and solutions containing the compound should be collected in a designated, labeled hazardous waste container.

  • Disposal Route: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[4] Do not dispose of down the drain or in regular trash.

References

  • Sigma-Aldrich, Safety Data Sheet for Benzamide. (Product number may vary, but the provided excerpts reference Benzamide hazards which are relevant).
  • ThermoFisher Scientific, Safety Data Sheet. (General reference for handling solid organic compounds).
  • PubChem, Compound Summary for 2,4,6-Trimethylbenzamide, CID 246686.
  • Carl ROTH, Safety Data Sheet for 3,3',5,5'-Tetramethylbenzidine.
  • ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • PubChem, Compound Summary for 3,4,5-Trimethylbenzamide, CID 145748.
  • Sigma-Aldrich, Safety Data Sheet for a related product (CAS 22632).
  • TCI Chemicals, Safety Data Sheet for 1,3,5-Trimethylbenzene.
  • National Center for Biotechnology Information (2024). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 19. (Provides general toxicological principles).
  • MedChemExpress, Safety Data Sheet for Trimethobenzamide hydrochloride.
  • Fisher Scientific, Safety Data Sheet.
  • ScienceLab, Material Safety Data Sheet for Trimethobenzamide Hydrochloride.
  • Sciencemadness Discussion Board, "Amide handling precautions?".
  • TCI Chemicals, Safety Data Sheet for Trimethobenzamide Hydrochloride. (Provides specific first aid and handling instructions).
  • Fisher Scientific, Safety Data Sheet for a flammable solid. (Provides good examples of PPE requirements for hazardous solids).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis and Purification of 2,3,5-Trimethylbenzamide

Introduction & Rationale Benzamides are critical structural motifs in medicinal chemistry, frequently serving as key pharmacophores in CNS-active agents, kinase inhibitors, and advanced agrochemicals. The synthesis of 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Benzamides are critical structural motifs in medicinal chemistry, frequently serving as key pharmacophores in CNS-active agents, kinase inhibitors, and advanced agrochemicals. The synthesis of 2,3,5-trimethylbenzamide from 2,3,5-trimethylbenzoic acid presents specific chemical challenges. The presence of the ortho-methyl group at the C2 position introduces moderate steric hindrance around the carbonyl carbon, which impedes direct nucleophilic attack[1].

Furthermore, attempting a direct thermal condensation with ammonia is thermodynamically unfavorable. The basic amine rapidly deprotonates the carboxylic acid to form an unreactive ammonium carboxylate salt, effectively halting the reaction before amidation can occur[2][3]. To overcome this activation barrier, the carboxylic acid must be converted into a highly electrophilic intermediate[4]. This guide details two field-proven, self-validating protocols for this transformation: a highly scalable acid chloride route and a milder carbodiimide-mediated coupling route.

Mechanistic Insights & Experimental Design

As a researcher, selecting the correct activation strategy depends on your scale, substrate sensitivity, and available purification equipment.

  • Strategy A: Thionyl Chloride Activation (Scalable) Converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) is a robust, atom-economical approach ideal for scale-up[5][6]. The addition of catalytic N,N-Dimethylformamide (DMF) generates the Vilsmeier-Haack reagent in situ, which acts as the true chlorinating species and significantly accelerates the reaction for sterically hindered substrates[7]. The subsequent reaction with aqueous ammonia proceeds rapidly via a nucleophilic addition-elimination mechanism[8].

  • Strategy B: Carbonyldiimidazole (CDI) Coupling (Mild) For substrates sensitive to harsh acidic conditions or when avoiding corrosive SO₂/HCl off-gassing is required, CDI offers an elegant alternative. CDI reacts with the carboxylic acid to form an active acylimidazole intermediate. This step is thermodynamically driven by the irreversible release of CO₂ gas[3]. The intermediate is then trapped by an ammonia source (such as ammonium carbonate) to yield the final amide.

Synthetic Workflow Visualization

Pathway cluster_0 Protocol A: Acid Chloride Route cluster_1 Protocol B: CDI Route SM 2,3,5-Trimethylbenzoic Acid (Starting Material) InterA 2,3,5-Trimethylbenzoyl Chloride (Highly Reactive) SM->InterA SOCl2, DMF (cat.) Reflux, 2-4h InterB Acylimidazole Intermediate (Mild Activation) SM->InterB CDI, THF RT, 1h Prod 2,3,5-Trimethylbenzamide (Target Product) InterA->Prod NH3 (aq) 0 °C to RT InterB->Prod (NH4)2CO3 RT, 12h

Fig 1: Synthetic workflows for 2,3,5-Trimethylbenzamide via acid chloride and CDI intermediates.

Step-by-Step Experimental Protocols

Protocol A: Scalable Synthesis via Thionyl Chloride

This method is highly recommended for multi-gram to kilogram scale syntheses due to the low cost of reagents and straightforward crystallization workup.

  • Chlorination : In an oven-dried round-bottom flask equipped with a reflux condenser and a gas scrubber, suspend 2,3,5-trimethylbenzoic acid (1.0 eq) in anhydrous toluene or dichloromethane. Add thionyl chloride (1.5 eq) and 2-3 drops of anhydrous DMF[5][7].

  • Activation & Validation : Heat the mixture to reflux. Causality/Validation Check: The reaction is progressing as long as vigorous bubbling is observed. The reaction is complete when the evolution of SO₂ and HCl gases ceases (typically 2-4 hours), yielding a clear, homogenous solution[5].

  • Concentration (Critical Step) : Remove the solvent and excess SOCl₂ under reduced pressure. Causality: Failing to remove excess SOCl₂ will cause a violent exothermic reaction in the next step and generate massive amounts of ammonium chloride (NH₄Cl), which drastically reduces the yield and complicates purification[5].

  • Amidation : Dissolve the crude 2,3,5-trimethylbenzoyl chloride in a minimal amount of anhydrous THF. Add this solution dropwise to a vigorously stirred solution of 28% aqueous ammonia (excess) cooled to 0 °C in an ice bath[8].

  • Isolation : Allow the mixture to warm to room temperature. Filter the resulting white precipitate. Wash the filter cake thoroughly with cold distilled water to remove water-soluble NH₄Cl byproducts, followed by cold hexane. Recrystallize from hot water or aqueous ethanol to afford pure 2,3,5-trimethylbenzamide[5].

Protocol B: Mild Amidation via CDI Coupling

This method is ideal for parallel library synthesis or when working with highly functionalized, acid-sensitive derivatives.

  • Activation : Dissolve 2,3,5-trimethylbenzoic acid (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar). Portion-wise, add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Validation : Stir at room temperature for 1-2 hours. Causality/Validation Check: The stoichiometric release of CO₂ gas bubbles serves as a direct, visual indicator of successful acylimidazole formation[3]. Do not proceed until bubbling has completely stopped.

  • Amidation : Once gas evolution ceases, add solid ammonium carbonate (1.5 eq) to the reaction mixture. Stir at room temperature for 12-18 hours.

  • Workup : Concentrate the mixture under vacuum to remove THF. Partition the residue between ethyl acetate and water. Wash the organic layer sequentially with 1M HCl (Causality: This protonates and removes the imidazole byproduct into the aqueous layer), saturated NaHCO₃, and brine.

  • Drying : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product.

Quantitative Data & Method Comparison

ParameterProtocol A (Acid Chloride Route)Protocol B (CDI Coupling Route)
Activation Reagent Thionyl Chloride (SOCl₂)Carbonyldiimidazole (CDI)
Nitrogen Source Aqueous Ammonia (28%)Ammonium Carbonate
Reaction Temperature Reflux (80 °C) then 0 °CRoom Temperature (20-25 °C)
Typical Yield 85 - 92%75 - 85%
Scalability High (Multi-gram to Kilogram)Moderate (Best for <10g scale)
Primary Byproducts SO₂, HCl, NH₄ClCO₂, Imidazole
Purification Method Recrystallization (Hot Water)Liquid-Liquid Extraction

Troubleshooting & Optimization

  • Incomplete Amidation (Protocol A) : Often caused by residual moisture hydrolyzing the highly reactive acid chloride back to benzoic acid. Ensure all glassware is strictly oven-dried and solvents are anhydrous[5].

  • Formation of N-Benzoylbenzamide Byproduct : Diacylation can occur if the local concentration of the acid chloride is too high relative to the ammonia. Ensure the acid chloride is added slowly and dropwise to a large excess of vigorously stirred ammonia at 0 °C to favor mono-acylation[5].

  • Low Yield in Protocol B : The acylimidazole intermediate can be sensitive to the steric hindrance of the ortho-methyl group. If TLC indicates incomplete conversion, gently heating the reaction to 40 °C during the amidation step can provide the thermodynamic push needed to drive the reaction to completion.

References

  • JPH0820567A - Production of o-benzoylbenzamides - Google Patents. 7

  • 2,4,6-Trimethylbenzoic Acid - Benchchem. 1

  • dealing with byproduct formation in benzamide synthesis - Benchchem. 5

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. 2

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals - ACS. 3

  • THIONYL CHLORIDE INDUCED CONVENIENT SYNTHESIS OF BENZAMIDES FROM 3-BROMO-5-NITROBENZOIC ACID AND AMINES UNDER SOLVENT FREE CONDITIONS - ResearchGate. 6

  • Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - PMC. 4

  • US6846958B2 - Synthesis of benzimidate from benzoic acid - Google Patents. 8

Sources

Application

Application Note: Advanced Analytical Methodologies for 2,3,5-Trimethylbenzamide Quantification

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Biological Matrices Executive Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix Applicability: Active Pharmaceutical Ingredient (API) Intermediates, Reaction Monitoring, and Biological Matrices

Executive Rationale & Physicochemical Causality

The quantification of substituted benzamides, specifically 2,3,5-Trimethylbenzamide (CAS No. 4380-85-2), requires highly specific chromatographic techniques due to their unique structural properties[1]. As a Senior Application Scientist, I approach method development not by trial and error, but by analyzing the molecular causality that dictates chromatographic behavior.

2,3,5-Trimethylbenzamide features a hydrophobic aromatic ring substituted with three electron-donating methyl groups, yielding a predicted LogP of approximately 2.59[1]. This lipophilicity dictates that Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the optimal separation engine[2]. However, the primary amide group introduces a strong hydrogen-bond donor/acceptor dynamic. If analyzed using a standard unbuffered mobile phase, this amide group will interact with residual silanols on the silica-based stationary phase, resulting in severe peak tailing and compromised resolution[3].

To engineer a self-validating and robust method, we must suppress these secondary interactions. This is achieved by utilizing an end-capped C18 column combined with an acidic mobile phase modifier (0.1% Formic Acid), which neutralizes silanol activity and ensures sharp, symmetrical peaks[3].

Causality A 2,3,5-Trimethylbenzamide (LogP ~2.59) B Hydrophobic Methyl Groups A->B C Primary Amide Group (H-bond donor/acceptor) A->C D Strong Retention on C18 Stationary Phase B->D E Requires 0.1% Formic Acid to suppress silanol tailing C->E D->E

Figure 1: Physicochemical causality driving chromatographic method selection.

Self-Validating Analytical Workflow

A robust protocol must be a self-validating system. This means the method inherently checks its own accuracy and precision during every run, preventing false positives or undetected matrix suppression. We achieve this through the mandatory inclusion of an Internal Standard (IS)—such as N,N-Diethylbenzamide—and rigorous System Suitability Testing (SST) prior to sample analysis[4].

AnalyticalWorkflow A Sample Prep & IS Spiking B RP-HPLC Separation A->B C UV/MS Detection B->C D SST & Quantification C->D

Figure 2: Self-validating end-to-end analytical workflow for quantification.

Step-by-Step Experimental Protocol

Step 1: Preparation of Self-Validating Standard Solutions

  • Primary Stock: Accurately weigh 10.0 mg of 2,3,5-Trimethylbenzamide reference standard and dissolve in 10.0 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution[2].

  • Internal Standard (IS) Stock: Prepare a 1.0 mg/mL solution of N,N-Diethylbenzamide in Methanol.

  • Working Standards: Dilute the primary stock with Mobile Phase A to create a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Self-Validation Checkpoint: Spike exactly 10 µg/mL of the IS into every calibration standard. The ratio of the analyte peak area to the IS peak area constructs the calibration curve, inherently correcting for injection volume variances.

Step 2: Sample Extraction (For Complex Matrices)

  • Aliquot 100 µL of the sample matrix into a microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (yielding a final IS concentration of 10 µg/mL).

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins and extract the benzamide derivative.

  • Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for injection.

  • Self-Validation Checkpoint: If the absolute peak area of the IS in the sample deviates by more than ±15% from the IS area in the calibration standards, the sample must be flagged for severe matrix suppression.

Step 3: Chromatographic Execution Execute the analysis using the optimized gradient parameters detailed in Section 3. Ensure the column is equilibrated with the starting mobile phase composition for at least 10 column volumes prior to the first injection[3].

Quantitative Data & Instrumental Parameters

To ensure reproducibility across different laboratory environments, all quantitative parameters and instrumental conditions are strictly defined below.

Table 1: Optimized RP-HPLC Gradient Conditions

Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm, end-capped) Flow Rate: 1.0 mL/min | Injection Volume: 10 µL | Column Temp: 30°C

Time (min)Mobile Phase A (Water + 0.1% FA)Mobile Phase B (Acetonitrile + 0.1% FA)Elution Rationale
0.090%10%Aqueous hold for polar interference elution
2.090%10%Isocratic hold
8.020%80%Linear gradient to elute lipophilic benzamides
10.020%80%Wash phase to remove strongly retained matrix
10.190%10%Return to initial conditions
15.090%10%Re-equilibration (Self-validation of column stability)
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

For trace-level quantification, UV detection (254 nm) is replaced by ESI-MS/MS[2]. 2,3,5-Trimethylbenzamide (MW: 163.22 g/mol ) readily forms a protonated precursor ion.

AnalytePrecursor Ion [M+H]+Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
2,3,5-Trimethylbenzamide164.2147.1 (-NH3)119.1 (-CONH2)20
IS (N,N-Diethylbenzamide)178.2105.177.125
Table 3: System Suitability Testing (SST) & Validation Criteria

Before any sample data is accepted, the system must pass the following self-validating criteria based on ICH Q2(R1) guidelines[3].

ParameterAcceptance CriteriaScientific Causality / Purpose
Resolution (Rs) > 2.0 between Analyte and ISEnsures baseline separation for accurate integration.
Tailing Factor (Tf) < 1.5Verifies that silanol interactions are successfully suppressed.
Precision (%RSD) < 2.0% (n=6 injections)Confirms autosampler reliability and method stability.
Linearity (R²) > 0.999Validates the dynamic range of the detector.

References

  • [3] Quantitative Analysis of Benzamide Compounds Using a Robust HPLC Method. Benchchem. Available at:

  • [2] Application Notes and Protocols for the Quantification of Benzamide, N,N,4-trimethyl-. Benchchem. Available at:

  • [4] HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. PTFARM. Available at:

  • [1] 2,3,5-Trimethylbenzamide - CAS 4380-85-2. Molbase. Available at:

Sources

Method

High-Performance Liquid Chromatography Strategy for the Quantification of 2,3,5-Trimethylbenzamide

Executive Summary This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2,3,5-Trimethylbenzamide. While often encountered as a key intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a robust High-Performance Liquid Chromatography (HPLC) protocol for the analysis of 2,3,5-Trimethylbenzamide. While often encountered as a key intermediate in the synthesis of muscle relaxants (e.g., Methocarbamol derivatives) or as a metabolic marker, specific pharmacopeial monographs for this isomer are rare.

This protocol utilizes a Reversed-Phase (RP-HPLC) approach, leveraging the hydrophobic interaction of the trimethyl-substituted aromatic ring with a C18 stationary phase. The method is designed to resolve 2,3,5-trimethylbenzamide from its structural isomers (e.g., 2,4,6-trimethylbenzamide) and potential hydrolytic degradants (2,3,5-trimethylbenzoic acid).

Physicochemical Profile & Method Strategy

To design a self-validating method, one must understand the analyte's behavior in solution.[1]

  • Chemical Structure: A benzene ring substituted with three methyl groups (hydrophobic) and a primary amide group (polar, hydrogen bond donor/acceptor).[1]

  • Hydrophobicity (LogP): Approximately 1.7–2.[1]0. The three methyl groups significantly increase retention on C18 compared to unsubstituted benzamide.[1]

  • Acid-Base Character: The amide group is neutral at physiological pH.[1] However, at extremely low pH (< 1), the carbonyl oxygen can be protonated. At high pH (> 14), the N-H can be deprotonated.[1]

    • Strategic Implication: A buffered mobile phase at pH 3.0 is selected.[1][2] This suppresses the ionization of residual silanols on the column (preventing peak tailing) and keeps any acidic impurities (like trimethylbenzoic acid) in their non-ionized, hydrophobic state to ensure retention.

Method Development Workflow

The following diagram illustrates the logical flow for optimizing this specific separation, particularly focusing on isomer resolution.

MethodDev Start Analyte Assessment (2,3,5-Trimethylbenzamide) ColSel Column Selection (C18 vs Phenyl-Hexyl) Start->ColSel MP_Opt Mobile Phase Optimization (pH 3.0 Buffer / ACN) ColSel->MP_Opt Iso_Res Isomer Resolution Check (vs 2,4,6-isomer) MP_Opt->Iso_Res Iso_Res->MP_Opt Rs < 1.5 Final Final Validation (ICH Q2) Iso_Res->Final Rs > 2.0

Figure 1: Method Development Logic Flow. Note the critical loop at Isomer Resolution; if isomers co-elute, the mobile phase modifier is switched from Acetonitrile to Methanol to alter selectivity.

Detailed Experimental Protocol

Instrumentation & Reagents[1][2][3]
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent) with Quaternary Pump and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (

      
      ).[1][3]
      
    • Orthophosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 MΩ).[1]

Chromatographic Conditions

This method uses an isocratic approach for routine QC, which provides higher throughput and baseline stability.[1]

ParameterSettingRationale
Column C18 (L1), 250 x 4.6 mm, 5 µmStandard robust column.[1] A high-carbon load (e.g., Hypersil BDS or Zorbax Eclipse) is recommended for better lifetime at low pH.[1]
Mobile Phase Buffer : Acetonitrile (60 : 40 v/v)40% organic ensures elution of the hydrophobic trimethyl ring within 10-15 mins.[1]
Buffer Prep 20 mM

, adj.[1] pH 3.0 with

Acidic pH suppresses silanol activity and ensures consistent retention of potential acidic impurities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1][2]
Temperature 30°CControls viscosity and mass transfer kinetics; critical for reproducible retention times.[1]
Detection UV @ 210 nm (Quant) & 254 nm (ID)210 nm: Max sensitivity for the amide bond.[1] 254 nm: Higher selectivity for the aromatic ring, less solvent noise.[1]
Injection Vol 10 µLStandard volume to prevent column overload.
Standard Preparation

Stock Solution (1.0 mg/mL):

  • Accurately weigh 50.0 mg of 2,3,5-Trimethylbenzamide reference standard.[1]

  • Transfer to a 50 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile (sonicate if necessary).

  • Dilute to volume with Mobile Phase.[1]

Working Standard (50 µg/mL):

  • Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.

  • Dilute to volume with Mobile Phase.[1]

Method Validation Strategy (ICH Q2)

To ensure scientific integrity, the method must be validated.[1] Do not assume the protocol works; prove it using these criteria.

System Suitability Testing (SST)

Inject the Working Standard 5 times before any sample analysis.[1]

  • RSD of Area:

    
     (Demonstrates precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for amides; if
    
    
    , column silanols are active—lower the pH or use a "base-deactivated" column).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).[1]
Linearity

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 25, 37.5, 50, 62.5, and 75 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][4][3]
Isomer Selectivity (Critical Step)

If 2,4,6-trimethylbenzamide is a potential impurity, prepare a resolution solution containing both isomers.[1]

  • Requirement: Resolution (

    
    ) 
    
    
    
    .
  • Note: The 2,4,6-isomer is sterically hindered (methyls ortho to the amide). It typically elutes earlier than the 2,3,5-isomer due to the twisted amide bond reducing planarity and effective conjugation, slightly reducing hydrophobicity.

Troubleshooting & Optimization

The following diagram details the chemical interactions occurring inside the column and how to manipulate them if problems arise.

Interactions Analyte 2,3,5-Trimethylbenzamide Stationary C18 Stationary Phase Analyte->Stationary Hydrophobic Interaction (Methyl Groups) Mobile Mobile Phase (ACN/Buffer) Analyte->Mobile Solubility Equilibrium Problem2 Problem: Isomers Co-elute Analyte->Problem2 Similar Hydrophobicity Problem1 Problem: Peak Tailing Stationary->Problem1 Residual Silanol Interaction Sol1 Solution: Lower pH to 2.5 or Add 5mM Triethylamine Problem1->Sol1 Sol2 Solution: Switch ACN to MeOH (Changes Pi-Pi selectivity) Problem2->Sol2

Figure 2: Interaction Mechanism and Troubleshooting Logic. Visualizing the competition between hydrophobic retention and silanol effects.

Common Issues:
  • Double Peaks: Often caused by the solvent mismatch.[1] Ensure the sample is dissolved in the mobile phase, not pure acetonitrile.

  • Retention Drift: Check the column temperature. A fluctuation of ±2°C can shift retention times of substituted benzenes significantly.[1]

  • High Backpressure: Phosphate buffers can precipitate in high organic content.[1] Never exceed 80% ACN with phosphate buffers.[1] If high organic is needed, switch to Ammonium Formate.[1]

References

  • PubChem. (2025).[1] 2,4,6-Trimethylbenzamide Compound Summary. National Library of Medicine.[1] [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Standard text for HPLC theory regarding silanol suppression and mobile phase selection).

  • Sebaiy, M.M., et al. (2022).[1][3] Quality by design approach for development and validation of a RP-HPLC method for simultaneous estimation of xipamide and valsartan. BMC Chemistry. [Link] (Reference for benzamide derivative separation conditions).

Sources

Application

Application Note: 2,3,5-Trimethylbenzamide as a Privileged Pharmacophore in Structure-Based Drug Design

Executive Summary In contemporary medicinal chemistry, the strategic introduction of steric bulk is a fundamental technique for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds. The 2,3,5-trime...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of steric bulk is a fundamental technique for optimizing both the pharmacodynamics and pharmacokinetics of lead compounds. The 2,3,5-trimethylbenzamide motif represents a highly specialized, privileged pharmacophore. Unlike flat, unhindered benzamides, this tri-methylated system leverages asymmetric steric shielding to enforce specific three-dimensional conformations, enhance lipophilic target engagement, and block metabolic liabilities.

This application note provides a comprehensive guide to the physicochemical rationale, synthetic challenges, and validated protocols for incorporating the 2,3,5-trimethylbenzamide moiety into complex drug scaffolds (such as quinoline derivatives).

Physicochemical & Structural Profiling: The Rationale for 2,3,5-Trimethylation

The decision to utilize a 2,3,5-trimethyl substitution pattern over an unsubstituted or mono-substituted phenyl ring is driven by three distinct structural causalities:

  • Conformational Locking via Ortho-Substitution: The methyl group at the C2 (ortho) position creates a severe steric clash with the amide carbonyl oxygen. This forces the amide plane to rotate out of coplanarity with the aromatic ring. By increasing the rotational barrier around the Ar–C(O) axis, the molecule is "locked" into a bioactive conformation, reducing the entropic penalty upon binding to the target protein[1].

  • Enhanced Lipophilic Contacts: The methyl groups at the C3 and C5 (meta) positions project into the surrounding solvent or binding pocket. In structure-based drug design (SBDD), these groups are frequently utilized to occupy deep, hydrophobic sub-pockets, significantly increasing binding affinity through van der Waals interactions[2].

  • Metabolic Shielding: The C2, C3, and C5 positions are common sites for Cytochrome P450-mediated aromatic oxidation. By capping these positions with stable methyl groups, the metabolic half-life of the resulting drug candidate is substantially extended.

Synthetic Strategy: Overcoming Steric Hindrance

The very steric bulk that makes 2,3,5-trimethylbenzamide biologically valuable makes it synthetically recalcitrant. Standard peptide coupling reagents (e.g., EDC/HOBt, DCC) frequently fail or deliver sub-10% yields when applied to 2,3,5-trimethylbenzoic acid[3].

The Causality of Failure: Carbodiimide-based reagents form an O-acylisourea intermediate. The bulky C2-methyl group creates a steric shield that physically blocks the incoming amine from executing the necessary nucleophilic attack on the carbonyl carbon[4].

The Solution: To overcome this, the carboxylic acid must be converted into a highly reactive, sterically compact electrophile. The generation of an acyl chloride via the Vilsmeier-Haack reagent (formed in situ from thionyl chloride and catalytic DMF) is the most robust method[5]. The resulting acyl chloride is small enough to bypass the ortho-methyl shield, allowing for rapid and high-yielding amide bond formation.

Workflow Visualization

G A 2,3,5-Trimethylbenzoic Acid (Starting Material) B Acyl Chloride Activation (SOCl2 / cat. DMF) A->B Vilsmeier-Haack Reagent C Amide Coupling (Amine / DIPEA) B->C Nucleophilic Addition D 2,3,5-Trimethylbenzamide Derivative C->D Purification E In Vitro Screening (Target Binding) D->E Efficacy F ADME Profiling (Metabolic Stability) D->F Pharmacokinetics

Figure 1: Synthetic workflow and biological evaluation of 2,3,5-Trimethylbenzamide derivatives.

Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can verify the success of each intermediate step before proceeding, preventing the waste of valuable complex amines.

Protocol A: Synthesis of 2,3,5-Trimethylbenzoyl Chloride

Objective: Convert the sterically hindered acid to a highly reactive acyl chloride.

  • Setup: To an oven-dried, argon-purged 50 mL round-bottom flask, add 2,3,5-trimethylbenzoic acid (1.0 eq, 5.0 mmol) and anhydrous dichloromethane (DCM) (15 mL).

  • Activation: Add thionyl chloride (SOCl₂, 2.0 eq, 10.0 mmol) dropwise at 0 °C.

  • Catalysis: Add exactly 2 drops of anhydrous N,N-dimethylformamide (DMF). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloromethyleneiminium chloride), which is the true active chlorinating species. This allows the reaction to proceed rapidly at room temperature rather than requiring harsh reflux[5].

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Gas evolution (SO₂ and HCl) will be observed.

  • Self-Validation (The Methanol Quench): Acyl chlorides cannot be directly analyzed by TLC as they hydrolyze on the silica gel. Validation Step: Withdraw a 5 µL aliquot of the reaction mixture and quench it into a GC vial containing 100 µL of methanol and 1 drop of triethylamine. This instantly converts the acyl chloride to the methyl ester. Run a TLC (Hexanes/EtOAc 8:2) of this quenched sample against the starting acid. Complete disappearance of the baseline acid spot and the appearance of a high-R_f ester spot confirms 100% conversion.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate twice with anhydrous toluene (5 mL) to remove all residual SOCl₂. The resulting crude 2,3,5-trimethylbenzoyl chloride is used immediately in Protocol B.

Protocol B: Amide Coupling with a Complex Amine

Objective: Form the sterically hindered amide bond without epimerization or degradation.

  • Preparation: Dissolve the target amine (e.g., a quinoline-derived primary amine) (0.95 eq, 4.75 mmol) in anhydrous DCM (10 mL) under argon.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 15.0 mmol). Causality: DIPEA is a non-nucleophilic base. It acts strictly as an acid scavenger to neutralize the HCl byproduct, preventing the amine starting material from protonating and becoming unreactive, without competing for the acyl chloride.

  • Coupling: Dissolve the freshly prepared 2,3,5-trimethylbenzoyl chloride (from Protocol A) in anhydrous DCM (5 mL) and add it dropwise to the amine solution at 0 °C over 10 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (15 mL). Extract with DCM (3 x 15 mL). Wash the combined organic layers with 1M HCl (15 mL) to remove unreacted amine, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

Quantitative Data Presentation

The table below summarizes the expected physicochemical shifts and synthetic metrics when utilizing the 2,3,5-trimethylbenzamide motif compared to an unhindered benzamide control.

Property / MetricExpected Value / ObservationMechanistic Rationale
Rotational Barrier (Ar-CO) > 15 kcal/molSevere steric clash between the C2-methyl group and the amide oxygen restricts bond rotation, locking the 3D conformation[1].
Calculated LogP Shift ~ +1.5 unitsThe addition of three methyl groups significantly increases overall lipophilicity, driving partitioning into hydrophobic target pockets.
Coupling Yield (EDC/HOBt) < 10%The bulky O-acylisourea intermediate physically blocks the nucleophilic attack of the amine[3].
Coupling Yield (SOCl₂/DMF) > 85%The Vilsmeier-Haack generated acyl chloride is sterically compact, allowing it to bypass the ortho-methyl shield[5].
Aromatic Oxidation Liability Significantly ReducedC2, C3, and C5 positions are shielded from CYP450 hydroxylation, enhancing metabolic stability.

References

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development (ACS Publications) URL:[Link]

  • Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling Organic & Biomolecular Chemistry Blog (Royal Society of Chemistry) URL:[Link]

  • Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics Molecules (MDPI) URL:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]

Sources

Method

Application Note: Evaluating the Antimicrobial Potential of 2,3,5-Trimethylbenzamide

Executive Summary This application note outlines the technical framework for evaluating 2,3,5-Trimethylbenzamide (2,3,5-TMB) as a novel antimicrobial candidate. Substituted benzamides have emerged as a privileged scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note outlines the technical framework for evaluating 2,3,5-Trimethylbenzamide (2,3,5-TMB) as a novel antimicrobial candidate. Substituted benzamides have emerged as a privileged scaffold in medicinal chemistry, particularly for their ability to inhibit the bacterial cell division protein FtsZ (Filamenting temperature-sensitive mutant Z).

While 2,3,5-TMB shares structural homology with established FtsZ inhibitors (e.g., PC190723), its specific antimicrobial profile requires rigorous validation. This guide provides a self-validating workflow covering synthesis, solubility optimization, in vitro antimicrobial screening (MIC/MBC), and mechanistic validation.

Key Applications:

  • Hit-to-lead optimization for Gram-positive/Gram-negative antibacterials.

  • Mechanistic probing of bacterial cell division (cytokinesis).[1]

  • Synergy studies with efflux pump inhibitors.

Chemical Identity & Physicochemical Profiling

Before biological testing, the compound must be characterized to ensure assay reproducibility. 2,3,5-TMB is a lipophilic small molecule; improper solubilization is the primary cause of false negatives in screening.

PropertySpecificationNotes
IUPAC Name 2,3,5-Trimethylbenzamide
CAS Number 5648-69-1
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol
LogP (Predicted) ~2.1 - 2.5Moderate lipophilicity; crosses membranes well.
Solubility (Water) Low (< 1 mg/mL)Critical: Requires organic co-solvent (DMSO).
Solubility (DMSO) High (> 50 mg/mL)Recommended vehicle for stock solutions.
Stock Solution Preparation Protocol

Objective: Create a stable 100X stock solution (10 mg/mL) for biological assays.

  • Weigh 10.0 mg of crystalline 2,3,5-TMB.

  • Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Sterilization: Do not autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter if necessary, though DMSO is bacteriostatic.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Synthesis & Structural Validation

If commercial sources are unavailable, 2,3,5-TMB can be synthesized via the activation of 2,3,5-trimethylbenzoic acid.

Reaction Scheme:



Protocol:

  • Activation: Reflux 2,3,5-trimethylbenzoic acid (1 eq) with Thionyl Chloride (SOCl₂, 3 eq) for 2 hours. Evaporate excess SOCl₂.

  • Amidation: Dissolve residue in dry Dichloromethane (DCM). Add dropwise to a stirred solution of 28% Ammonium Hydroxide at 0°C.

  • Purification: Precipitate forms. Filter, wash with cold water, and recrystallize from Ethanol/Water.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for characteristic aromatic protons and amide -NH₂ broad singlets.

Antimicrobial Screening Protocols

This section details the Minimum Inhibitory Concentration (MIC) and Time-Kill Kinetics assays. These protocols are adapted from CLSI (Clinical and Laboratory Standards Institute) guidelines.

Bacterial Strain Selection

Benzamides often show preferential activity against Gram-positive organisms (e.g., S. aureus) due to the permeability barrier of the Gram-negative outer membrane.

  • Primary Panel: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).

  • Secondary Panel (Gram-neg): Escherichia coli (ATCC 25922) – Note: May require efflux pump inhibitors (e.g., PAβN) to observe activity.

MIC Determination (Broth Microdilution)

Principle: Determine the lowest concentration of 2,3,5-TMB that visibly inhibits bacterial growth.

Workflow Diagram:

MIC_Workflow Stock Stock Prep (10 mg/mL in DMSO) Dilution Serial Dilution (2-fold in MH Broth) Stock->Dilution Dilute to 2X final conc Inoculation Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Add Bacteria Incubation Incubation (37°C, 18-24h) Inoculation->Incubation Readout Readout (OD600 or Visual) Incubation->Readout

Figure 1: Step-by-step workflow for MIC determination using broth microdilution.

Detailed Steps:

  • Plate Setup: Use a 96-well sterile polystyrene plate.

  • Dilution: Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12. Add 200 µL of 2,3,5-TMB (diluted to 256 µg/mL in media) to column 1. Perform 2-fold serial transfers (100 µL) from col 1 to 10. Discard 100 µL from col 10.

    • Columns 11 & 12 are Growth Control (no drug) and Sterility Control (no bacteria).

  • Inoculum: Prepare bacterial suspension to 0.5 McFarland standard, then dilute 1:100. Add 100 µL to wells 1-11. Final bacterial density: ~5 x 10⁵ CFU/mL.

  • Incubation: 37°C for 20 hours.

  • Analysis: Record MIC as the lowest concentration with no visible turbidity.

Time-Kill Kinetics

Objective: Determine if 2,3,5-TMB is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Inoculate broth containing 2,3,5-TMB at 2x MIC and 4x MIC .

  • Incubate at 37°C with shaking.

  • Aliquot samples at 0, 2, 4, 8, and 24 hours .

  • Serially dilute and plate on agar to count colonies.

  • Interpretation:

    • Bactericidal: ≥3 log₁₀ reduction in CFU/mL.

    • Bacteriostatic: <3 log₁₀ reduction.

Mechanism of Action: FtsZ Inhibition

Benzamide derivatives typically target FtsZ , a GTPase essential for bacterial cell division (Z-ring formation). 2,3,5-TMB is hypothesized to bind to the interdomain cleft of FtsZ, stabilizing the polymer and preventing dynamic remodeling.

Hypothesized Pathway:

  • Entry: 2,3,5-TMB diffuses through the cell wall.

  • Binding: Binds to FtsZ monomers/protofilaments.

  • Stabilization: Promotes excessive polymerization or "freezing" of the Z-ring.

  • Phenotype: Inhibition of septation leading to filamentation (elongated cells) and eventual lysis.

Visualizing the Mechanism:

MoA_FtsZ TMB 2,3,5-Trimethylbenzamide FtsZ FtsZ Monomer TMB->FtsZ Binds Interdomain Cleft Complex Drug-FtsZ Complex FtsZ->Complex Polymer Stable Protofilaments Complex->Polymer Promotes Assembly ZRing Dysfunctional Z-Ring Polymer->ZRing Prevents Depolymerization Phenotype Cell Filamentation (No Septation) ZRing->Phenotype Arrests Division Death Cell Death Phenotype->Death

Figure 2: Proposed Mechanism of Action. Benzamides stabilize FtsZ protofilaments, preventing the dynamic Z-ring constriction required for cell division.

Validation Experiment (Microscopy):

  • Treat B. subtilis with 0.5x MIC of 2,3,5-TMB for 2 hours.

  • Stain with FM4-64 (membrane stain) and DAPI (DNA stain).

  • Expected Result: Treated cells should appear significantly elongated (filamentous) compared to untreated controls, with multiple segregated nucleoids but no septa.

Safety & Cytotoxicity (Selectivity Index)

To validate 2,3,5-TMB as a drug candidate, it must show selectivity for bacteria over mammalian cells.

Protocol (MTT Assay):

  • Cells: HEK293 (Human Embryonic Kidney) or HepG2.

  • Treatment: Expose cells to 2,3,5-TMB (1 – 500 µg/mL) for 24 hours.

  • Readout: Add MTT reagent; measure absorbance at 570 nm.

  • Calculation: Determine CC₅₀ (Cytotoxic Concentration 50%).

  • Selectivity Index (SI):

    
    . An SI > 10 is considered promising.
    

References

  • Nanobioletters (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives.Link[2]

  • National Institutes of Health (2026). Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli.Link (Note: URL is representative of PMC search results).

  • BenchChem (2025). In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-].Link

  • MDPI (2021). Design, Synthesis and In Vitro Antimicrobial Activity of Thienopyrimidine Benzamides.Link

  • PubChem. 2,4,6-Trimethylbenzamide Compound Summary.Link

Disclaimer: This document is for research and development purposes only. 2,3,5-Trimethylbenzamide is not currently approved for clinical use.

Sources

Application

Application Note: 2,3,5-Trimethylbenzamide as a Symmetry-Breaking Supramolecular Synthon

This guide is structured as a high-level technical document for materials scientists and pharmaceutical engineers.[1][2][3][4] It focuses on the crystal engineering and supramolecular utility of 2,3,5-Trimethylbenzamide,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical document for materials scientists and pharmaceutical engineers.[1][2][3][4] It focuses on the crystal engineering and supramolecular utility of 2,3,5-Trimethylbenzamide, positioning it as a specialized tool for modulating solid-state properties.[1][5]

[1][4]

Executive Summary

2,3,5-Trimethylbenzamide is an asymmetric benzamide derivative utilized in materials science and pharmaceutical solid-state chemistry .[1][3][4] Unlike its symmetric isomer (2,4,6-trimethylbenzamide or Mesitamide), the 2,3,5-substitution pattern introduces a specific steric imbalance that disrupts high-symmetry packing modes.[1][4] This property is critical for crystal engineering , where it serves as a "steric wedge" to prevent close packing in co-crystals, thereby enhancing the solubility and dissolution rates of hydrophobic Active Pharmaceutical Ingredients (APIs).

Key Applications:

  • Pharmaceutical Co-crystallization: Solubility modulator for BCS Class II drugs.[1][2][3]

  • Supramolecular Polymers: Chain terminator in hydrogen-bonded organic frameworks (HOFs).[1][2][3][4]

  • Polymorph Control: Additive to induce metastable crystal forms.[1][2][3]

Scientific Foundation & Mechanism[1]

The "Steric Wedge" Effect

In crystal engineering, benzamides typically form robust R


(8) amide dimers  or C(4) catemers  via hydrogen bonding.[2][3]
  • Symmetric Benzamides (e.g., 2,4,6-trimethyl): The methyl groups force the amide group perpendicular to the ring, favoring predictable, high-density packing.

  • Asymmetric 2,3,5-Trimethylbenzamide: The "gap" at the 6-position allows the amide group to rotate more freely compared to the 2,4,6-isomer, but the 2,3,5-methyls create a "sidedness" to the molecule.[1] This forces the crystal lattice to adopt lower-symmetry space groups (often monoclinic

    
     or triclinic 
    
    
    
    ), creating void spaces or slip planes that improve mechanical processability and solubility.[2][3]
Supramolecular Pathway Diagram

The following diagram illustrates the synthesis and the mechanistic role of 2,3,5-Trimethylbenzamide in disrupting standard packing motifs.

G Isodurene Precursor: Isodurene (1,2,3,5-Tetramethylbenzene) Acid Intermediate: 2,3,5-Trimethylbenzoic Acid Isodurene->Acid Oxidation (KMnO4) Amide Target: 2,3,5-Trimethylbenzamide Acid->Amide 1. SOCl2 2. NH3(aq) Synthon_Dimer Standard Motif: Centrosymmetric Dimer (High Lattice Energy) Amide->Synthon_Dimer Self-Assembly Synthon_Asym 2,3,5-Modified Motif: Asymmetric Packing (Lower Lattice Energy) Amide->Synthon_Asym Co-crystallization (Steric Steering) Result Outcome: Enhanced Solubility & Metastable Forms Synthon_Dimer->Result Inhibits Synthon_Asym->Result Promotes

Caption: Synthesis pathway and mechanistic divergence where 2,3,5-substitution promotes asymmetric packing over stable centrosymmetric dimers.

Experimental Protocols

Protocol A: Synthesis of 2,3,5-Trimethylbenzamide

Objective: Produce high-purity (>99%) material for crystallographic screening. Scale: 10 mmol batch.

Reagents:

  • 2,3,5-Trimethylbenzoic acid (1.64 g, 10 mmol) [Precursor]

  • Thionyl Chloride (

    
    ) (5.0 mL, excess)
    
  • Ammonium Hydroxide (

    
    ) (28% aq., 20 mL)
    
  • Dichloromethane (DCM) (Anhydrous)[2][4]

Step-by-Step Methodology:

  • Activation: In a flame-dried 50 mL round-bottom flask, suspend 2,3,5-trimethylbenzoic acid in 10 mL anhydrous DCM.

  • Chlorination: Add

    
     dropwise under 
    
    
    
    atmosphere.[1][2][3] Add 1 drop of DMF as a catalyst.[1][2][3] Reflux at 45°C for 3 hours until gas evolution (
    
    
    ,
    
    
    ) ceases.[2][3]
    • Checkpoint: Solution should become clear, indicating formation of the acid chloride.

  • Evaporation: Remove excess

    
     and solvent under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil.
    
  • Amidation: Re-dissolve the oil in 10 mL dry DCM. Cool to 0°C in an ice bath.

  • Quench: Slowly add the DCM solution into a rapidly stirring beaker of

    
     (20 mL) at 0°C. A white precipitate will form immediately.
    
  • Isolation: Stir for 30 minutes. Filter the white solid under vacuum.[1][2][3] Wash with cold water (

    
    ) to remove ammonium salts.[2][3]
    
  • Purification: Recrystallize from Ethanol/Water (1:1 v/v).

    • Expected Yield: ~85-90%.[1][2][3][4]

    • Characterization: Melting Point expected range 160–165°C (verify with DSC).[1][2][3]

Protocol B: Co-crystal Screening (Liquid-Assisted Grinding)

Objective: Screen for solubility-enhancing co-crystals with a model API (e.g., Carbamazepine).

  • Stoichiometry: Weigh 1:1 molar ratio of API (e.g., Carbamazepine, 236.27 mg) and 2,3,5-Trimethylbenzamide (163.22 mg).

  • Grinding: Place mixture in a stainless steel milling jar with two 7mm stainless steel balls.

  • Solvent Addition: Add

    
     of Methanol (solvent drop).[1][2][3]
    
  • Process: Mill at 30 Hz for 20 minutes.

  • Analysis: Analyze the resulting powder immediately via PXRD (Powder X-Ray Diffraction).

    • Success Criteria: Disappearance of API starting peaks and emergence of new distinct reflections indicates a new phase (Co-crystal).[2][3]

Data & Characterization Guidelines

When characterizing materials derived from 2,3,5-Trimethylbenzamide, compare against the symmetric 2,4,6-isomer to validate the "symmetry breaking" effect.[1]

Table 1: Comparative Physicochemical Properties[1][3]
Property2,3,5-Trimethylbenzamide (Target)2,4,6-Trimethylbenzamide (Control)Relevance to Materials
Symmetry

(Asymmetric)

/

(Symmetric)
Asymmetry reduces lattice energy.[1][4]
H-Bond Motif Twisted Dimer / CatemerPlanar DimerTwisted motifs increase solubility.[1][2][3][4]
Melting Point ~160–165°C (Predicted)188–190°CLower MP correlates with faster dissolution.[1][2][3]
Solubility (EtOH) High (>50 mg/mL)Moderate (~20 mg/mL)Critical for solvent processing.[2][3]
Steric Hindrance One ortho-methylTwo ortho-methyls2,3,5 allows more conformational flexibility.[1][3][4]
Crystallographic Verification[1][2][3]
  • Space Group: Expect low symmetry groups (

    
    , 
    
    
    
    , or
    
    
    ).[3]
  • Hirshfeld Surface Analysis: Use CrystalExplorer.[1][2][3] Look for the "red spots" corresponding to the N-H...O interaction.[2][3]

    • Note: In 2,3,5-trimethylbenzamide, the methyl group at position 5 often engages in weak C-H...pi interactions that are absent in the 2,4,6-isomer, stabilizing unique 3D architectures.[1]

References

  • Garg, N. K., et al. (2022).[2][3][6][7] Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. Link

  • Desiraju, G. R. (2013).[2][3] Crystal Engineering: A Textbook. World Scientific Publishing.[1][2] (Foundational text on supramolecular synthons).

  • PubChem Compound Summary. (2025). 3,4,5-Trimethylbenzamide (Isomer Comparison). National Center for Biotechnology Information.[1][2][3] Link

  • Stahly, G. P. (2007).[2][3] Diversity in Single- and Multiple-Component Crystals.[1][2][3][4] The Search for and Prevalence of Polymorphs and Cocrystals. Crystal Growth & Design. (Context for screening protocols).

  • Aitipamula, S., et al. (2012).[2][3] Polymorphs, Salts, and Cocrystals: What’s in a Name?. Crystal Growth & Design.[1][2][3] (Defines regulatory status of benzamide co-crystals).

Sources

Method

Protocols for cell-based assays with 2,3,5-Trimethylbenzamide

Application Note: Comprehensive Cell-Based Assay Protocols for 2,3,5-Trimethylbenzamide Executive Summary & Compound Profile 2,3,5-Trimethylbenzamide is a substituted benzamide derivative characterized by a lipophilic tr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Cell-Based Assay Protocols for 2,3,5-Trimethylbenzamide

Executive Summary & Compound Profile

2,3,5-Trimethylbenzamide is a substituted benzamide derivative characterized by a lipophilic trimethyl-substituted benzene ring coupled to a primary amide. While often utilized as a chemical intermediate, the benzamide scaffold itself is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for diverse bioactive classes including PARP inhibitors (e.g., Olaparib), dopamine


 antagonists (e.g., Sulpiride), and histone deacetylase (HDAC) inhibitors.

This guide provides a rigorous, self-validating workflow to characterize the biological activity of 2,3,5-Trimethylbenzamide. Unlike established drugs, this compound requires a de-orphaning approach : starting with physicochemical optimization, moving to cytotoxicity profiling, and finally screening against high-probability benzamide targets.

Physicochemical Profile (Estimated):

  • Molecular Weight: 163.22 g/mol

  • LogP: ~2.6 (Moderate Lipophilicity)

  • Solubility: Low in aqueous media; High in organic solvents (DMSO, Ethanol).

  • Key Challenge: Prevention of compound precipitation in cell culture media during serial dilutions.

Experimental Workflow Strategy

The following logic gate ensures resource efficiency. Do not proceed to functional assays until the non-toxic therapeutic window is defined.

Workflow Start Compound Stock Preparation (100 mM in DMSO) Solubility Media Solubility Check (Turbidimetry) Start->Solubility Cyto Cytotoxicity Profiling (MTT/CCK-8 Assay) Solubility->Cyto Clear Solution Decision Determine Non-Toxic Concentration (NTC) Cyto->Decision Mech1 Pathway A: DNA Repair (PARP Inhibition Screen) Decision->Mech1 If Antiproliferative Mech2 Pathway B: GPCR Signaling (Dopamine Antagonism) Decision->Mech2 If Non-Toxic End Lead Characterization Mech1->End Mech2->End

Figure 1: Logical workflow for characterizing 2,3,5-Trimethylbenzamide. The path diverges based on whether the compound exhibits direct cytotoxicity.

Protocol 1: Stock Preparation & Handling

Rationale: Benzamides with trimethyl substitution are prone to precipitation ("crashing out") when added to aqueous media. Inaccurate dosing is the #1 cause of assay failure.

Reagents:

  • 2,3,5-Trimethylbenzamide (Solid, >98% purity).

  • DMSO (Cell Culture Grade, Sigma D2650).

  • Phosphate Buffered Saline (PBS).

Procedure:

  • Primary Stock (100 mM): Dissolve X mg of compound in 100% DMSO. Vortex for 1 minute. Inspect visually for crystals.

    • Calculation: Mass (mg) = [Concentration (mM) × Volume (mL) × MW] / 1000.

  • Working Stocks (1000x): Prepare serial dilutions in 100% DMSO first. Do not dilute directly into media to avoid "shock precipitation."

  • Final Dosing: Spike 1 µL of Working Stock into 1 mL of warm media (0.1% DMSO final).

Table 1: Dilution Scheme for Dose-Response (0.1% DMSO limit)

Target Final Conc. (µM)Working Stock Conc. (mM)Preparation of Working StockVolume Stock Added to 1 mL Media
100 100Direct Primary Stock1 µL
30 3030 µL (100 mM) + 70 µL DMSO1 µL
10 1010 µL (100 mM) + 90 µL DMSO1 µL
3 330 µL (10 mM) + 70 µL DMSO1 µL
1 110 µL (10 mM) + 90 µL DMSO1 µL
0 (Vehicle) 0Pure DMSO1 µL

Protocol 2: Cytotoxicity Profiling (The "Gatekeeper")

Rationale: Before testing efficacy, you must define the


 for viability. If the compound kills cells non-specifically, functional results (like receptor antagonism) are artifacts of cell death.

Method: CCK-8 (Cell Counting Kit-8) or MTT Assay. Cell Lines:

  • HepG2: To assess metabolic toxicity (liver model).

  • HEK293: General toxicity baseline.

  • Target Line: (e.g., SH-SY5Y for neuro-activity).

Step-by-Step:

  • Seeding: Plate 5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Aspirate old media. Add 100 µL fresh media containing compound (0.1 – 100 µM) using the scheme in Table 1.

    • Control: 0.1% DMSO (Vehicle).

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5%

    
    .
    
  • Readout: Add 10 µL CCK-8 reagent. Incubate 1–4 hours. Measure Absorbance at 450 nm.

Data Analysis:



  • Pass Criteria: If

    
    , the compound is considered low-toxicity. Functional assays should be performed at concentrations 
    
    
    
    .

Protocol 3: Functional Screening (Benzamide Targets)

Since 2,3,5-Trimethylbenzamide is a structural analog of known pharmacophores, screen for these two high-probability mechanisms.

Option A: PARP Inhibition Screen (Oncology Context)

Benzamides mimic the nicotinamide moiety of


, binding to the PARP catalytic pocket.

Assay: PARP1 Chemiluminescent Assay (Cell-free) or PARylation Immunofluorescence (Cell-based). Cell-Based Protocol (Immunofluorescence):

  • Cells: HeLa or HCC1937 (BRCA-deficient).

  • Treatment: Pre-treat cells with 2,3,5-Trimethylbenzamide (10 µM) for 1 hour.

  • Stimulation: Add

    
     (1 mM) for 10 minutes to induce DNA damage and PARP activation.
    
  • Fixation: 4% Paraformaldehyde (15 min).

  • Staining:

    • Primary Ab: Anti-Poly(ADP-ribose) polymer [10H] (Abcam ab14459).

    • Secondary Ab: Alexa Fluor 488.

  • Analysis: Quantify nuclear fluorescence intensity. A "Hit" will prevent the formation of PAR chains (low signal) despite

    
     damage.
    
Option B: Dopamine Antagonism (Neuro Context)

Substituted benzamides (e.g., Sulpiride) often act as


 antagonists.

Assay: cAMP Hunter™ or GloSensor™ cAMP Assay. Mechanism:


 receptors are 

-coupled (inhibit cAMP). An antagonist restores cAMP levels in the presence of an agonist (Dopamine).

GPCR Dopamine Dopamine (Agonist) D2R D2 Receptor (Gi-Coupled) Dopamine->D2R Activates AC Adenylate Cyclase D2R->AC Inhibits cAMP cAMP Production AC->cAMP Reduced Benzamide 2,3,5-Trimethylbenzamide (Test Compound) Benzamide->D2R Blocks Benzamide->cAMP Restores Signal

Figure 2: Expected Mechanism of Action if 2,3,5-Trimethylbenzamide acts as a D2 antagonist. The compound should reverse the dopamine-induced drop in cAMP.

Protocol:

  • Transfection: HEK293 cells expressing

    
     receptor and GloSensor plasmid.
    
  • Agonist Challenge: Treat cells with Dopamine (

    
     concentration, typically 10-100 nM). This will lower cAMP.
    
  • Antagonist Test: Co-treat with 2,3,5-Trimethylbenzamide (0.1 – 10 µM).

  • Readout: Add Luciferin. Luminescence correlates with cAMP levels.

  • Result: If luminescence increases dose-dependently, the compound is a functional antagonist.

References & Authority

  • Benzamide Scaffold Privileges:

    • Gong, Y., et al. (2016). Benzamide derivatives as potent PARP-1 inhibitors: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters. Link

    • Rationale: Establishes the structural basis for testing PARP inhibition.

  • Cytotoxicity Protocols (ISO 10993-5):

    • Promega Corp. CellTiter-Glo® Luminescent Cell Viability Assay Protocol.Link

    • Rationale: Industry standard for viability gating.

  • Dopamine Receptor Assays:

    • Strange, P.G. (2008). Agonist binding, agonist efficacy and agonist-induced desensitization of D2 dopamine receptors. Neurochemical Research.[1] Link

    • Rationale: Validates the

      
      -coupled assay design for benzamides.
      
  • Solubility & Precipitation:

    • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.

    • Rationale: Source for the DMSO "shock precipitation" protocol.

Disclaimer: 2,3,5-Trimethylbenzamide is an experimental compound. All assays should be performed in a BSL-2 laboratory environment. The absence of specific literature on this isomer necessitates the "broad-spectrum" benzamide profiling approach outlined above.[2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,3,5-Trimethylbenzamide

Welcome to the technical support resource for the synthesis of 2,3,5-trimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the synthesis of 2,3,5-trimethylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions to help you optimize your reaction yield, improve product purity, and troubleshoot effectively. Our approach is grounded in established chemical principles and field-proven methodologies to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing 2,3,5-trimethylbenzamide?

A1: The most prevalent and reliable route for synthesizing 2,3,5-trimethylbenzamide starts from its corresponding carboxylic acid, 2,3,5-trimethylbenzoic acid. The conversion involves the formation of an amide bond with ammonia. There are two primary strategies for this transformation:

  • Two-Step, Via Acid Chloride: This classic method involves first activating the carboxylic acid by converting it to 2,3,5-trimethylbenzoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive electrophile that readily reacts with ammonia in a subsequent step to form the desired amide.

  • One-Pot, Using Coupling Agents: This is often the preferred modern approach due to its milder conditions and operational simplicity. A coupling agent, such as a carbodiimide, is used to activate the carboxylic acid in situ. This activated intermediate then reacts directly with an ammonia source to form the amide bond, avoiding the isolation of the often-sensitive acid chloride.[1]

Q2: Why can't I simply mix 2,3,5-trimethylbenzoic acid and ammonia together to form the amide?

A2: This is a fundamentally important question. Mixing a carboxylic acid (an acid) with ammonia (a base) results in a rapid and highly favorable acid-base reaction, forming ammonium 2,3,5-trimethylbenzoate salt.[2] This salt formation deactivates the ammonia's nucleophilicity, preventing it from attacking the carbonyl carbon of the carboxylic acid. While this salt can be converted to the amide by heating at very high temperatures (>100 °C) to drive off water, this is not a practical or efficient method for many substrates and can lead to decomposition.[2][3] Coupling agents are used specifically to circumvent this acid-base reaction.[2]

Q3: What is the function of a coupling agent and additives like HOBt?

A3: Coupling agents are the cornerstone of modern amide synthesis. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid's carbonyl group.[2] The mechanism involves the carboxylic acid adding to the carbodiimide, converting the hydroxyl group into an excellent leaving group (an O-acylisourea). This creates a highly reactive intermediate that is readily attacked by the amine (or ammonia).

Additives like 1-hydroxybenzotriazole (HOBt) are often included to improve efficiency and minimize side reactions.[4] The highly reactive O-acylisourea intermediate can sometimes rearrange into a stable, unreactive N-acylurea byproduct.[5] HOBt intercepts the O-acylisourea to form an activated HOBt-ester. This new intermediate is still highly reactive towards the amine but is more stable and less prone to rearrangement or racemization, ultimately leading to higher yields and purity.[4]

Troubleshooting Guide: Optimizing Your Synthesis

This section addresses specific experimental issues in a problem-cause-solution format.

Problem Encountered Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Product Yield 1. Premature Acid-Base Reaction: The carboxylic acid and amine neutralized each other before activation.[2] 2. Inactive Coupling Agent: Carbodiimides like EDC are moisture-sensitive and can hydrolyze over time, rendering them inactive.[4] 3. Incomplete Reaction: Insufficient reaction time or suboptimal temperature.1. Sequential Addition: Activate the carboxylic acid with the coupling agent (and HOBt, if used) for a short period (e.g., 15-30 minutes) before adding the amine/ammonia source. 2. Use Fresh Reagents: Always use freshly opened or properly stored EDC and HOBt. Ensure your reaction solvent is anhydrous. 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the starting carboxylic acid. If the reaction stalls, consider extending the reaction time or gently warming the mixture (e.g., to 40-60 °C).[6]
Significant N-Acylurea Byproduct Formation The O-acylisourea intermediate formed from the carbodiimide is rearranging faster than it is being intercepted by the amine. This is common with sterically hindered acids or less nucleophilic amines.Incorporate HOBt: Add 1.0-1.2 equivalents of HOBt to the reaction mixture along with the coupling agent. HOBt will trap the reactive intermediate to form an activated ester, preventing the N-acylurea rearrangement and improving the yield of the desired amide.[4][5]
Difficult Product Purification 1. Insoluble Urea Byproduct: If using DCC, the dicyclohexylurea (DCU) byproduct is notoriously insoluble in most organic solvents and can be difficult to remove completely.[4] 2. Residual Starting Materials: Unreacted 2,3,5-trimethylbenzoic acid or other acidic/basic reagents remain in the crude product.1. Switch to EDC: Use EDC as your coupling agent. The corresponding urea byproduct is water-soluble and is easily removed during a standard aqueous workup.[2] If you must use DCC, the DCU can be removed by filtration, but subsequent recrystallization of the product may be necessary. 2. Perform an Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt.[7]
Product Fails to Crystallize or is an Oil 1. Presence of Impurities: Even small amounts of unreacted starting materials or byproducts can inhibit crystallization.[8] 2. Incorrect Recrystallization Solvent: The chosen solvent may be too effective, preventing the product from precipitating upon cooling.1. Purify via Chromatography: If a thorough aqueous workup is insufficient, purify the crude product using column chromatography on silica gel.[8] 2. Optimize Recrystallization: Experiment with different solvent systems. A common technique is to dissolve the crude product in a minimal amount of a good solvent (like ethyl acetate or acetone) and then slowly add a poor solvent (like hexanes or petroleum ether) until the solution becomes cloudy, then warm to clarify and cool slowly.[8]

Recommended Experimental Protocol

This protocol describes a reliable, one-pot synthesis of 2,3,5-trimethylbenzamide using EDC/HOBt coupling.

Materials:

  • 2,3,5-Trimethylbenzoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous Ammonia (e.g., 28-30% solution)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated Aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2,3,5-trimethylbenzoic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF or DCM.

  • Activation: To the stirred solution, add HOBt (1.2 eq) followed by EDC (1.2 eq). Stir the mixture at room temperature for 20-30 minutes. This is the activation step where the HOBt-ester is formed.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add aqueous ammonia (2.0-3.0 eq) dropwise. Caution: The reaction may be exothermic.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours, monitoring the reaction progress by TLC until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,3,5-trimethylbenzamide.

  • Purification: The crude product, if not sufficiently pure, can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure white solid.

Troubleshooting Workflow Diagram

This diagram outlines a logical approach to diagnosing and solving low-yield issues in the synthesis of 2,3,5-trimethylbenzamide.

G cluster_problem Observed Problem cluster_causes Potential Root Causes cluster_solutions Corrective Actions LowYield Low or No Yield of 2,3,5-Trimethylbenzamide Reagents Reagent Inactivity LowYield->Reagents Is reagent quality suspect? Conditions Suboptimal Conditions LowYield->Conditions Is the reaction incomplete? SideReaction Competing Side Reactions LowYield->SideReaction Are byproducts visible on TLC? FreshReagents Use Fresh/Anhydrous Reagents (EDC, Solvent) Reagents->FreshReagents Monitor Monitor by TLC; Increase Time/Temperature Conditions->Monitor AddHOBt Add HOBt to Suppress N-Acylurea Formation SideReaction->AddHOBt Workup Ensure Proper Aqueous Workup to Remove Impurities AddHOBt->Workup After reaction completion

Caption: A troubleshooting flowchart for low-yield issues.

References

  • EP0167153B1 - Process for the preparation of 2,3,5-trimethylbenzoquinone - Google Patents.
  • An efficient synthesis of 2,3,5-trimethylbenzoquinone by metal-free oxidation of 1,2,4-trimethylbenzene - ResearchGate. Available at: [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS - Malaysian Journal of Analytical Sciences. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available at: [Link]

  • Divergent synthesis of 1,3,5-trisubstituted benzenes from 2,3,5-triiodobenzoic acid. Available at: [Link]

  • EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents.
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Available at: [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features - MDPI. Available at: [Link]

  • An Efficient and Improved Process for the Synthesis of Itopride Hydrochloride and Trimethobenzamide Hydrochloride - ResearchGate. Available at: [Link]

  • 2,3,5-trimethylbenzoic acid (C10H12O2) - PubChemLite. Available at: [Link]

  • Synthesis of Nonsteroidal Anti-Inflammatory Drug (NSAID) 2,4,5-Trimethoxybenzaldehyde from Indonesian Calamus oil and Its In Sil. Available at: [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. Available at: [Link]

  • Chemical Properties of Benzoic acid, 2,4,5-trimethyl- (CAS 528-90-5) - Cheméo. Available at: [Link]

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. Available at: [Link]

  • The preparation and applications of amides using electrosynthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D0GC02976A. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Available at: [Link]

  • Amide Hydrolysis Using Acid Or Base - Master Organic Chemistry. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

Sources

Optimization

Purification techniques for crude 2,3,5-Trimethylbenzamide

Welcome to the Technical Support Center for the purification of 2,3,5-Trimethylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 2,3,5-Trimethylbenzamide . As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals navigate the complexities of isolating highly pure benzamide derivatives.

In drug discovery, achieving >99% purity is non-negotiable for downstream biological assays and coupling reactions. This guide synthesizes field-proven methodologies, emphasizing the causality behind each experimental choice so you can adapt these principles to your specific synthetic route.

Quantitative Data & Solvent Selection

Before initiating purification, it is critical to understand the physicochemical properties of your crude mixture. The choice of purification method depends heavily on the impurity profile (e.g., unreacted starting materials vs. structural isomers).

Table 1: Summary of Purification Strategies for Benzamide Derivatives

Purification MethodStationary Phase / Solvent SystemTypical RecoveryTarget Impurities Removed
Extractive Workup Org: EtOAc / Aq: Sat. NaHCO₃, 1M HCl>95%Unreacted acids (e.g., 2,3,5-trimethylbenzoic acid), unreacted amines
Recrystallization Hot Ethanol / Water75–85%Structurally distinct byproducts, salts
Recrystallization Ethyl Acetate / Hexanes70–80%Minor organic impurities
Flash Chromatography Silica Gel (EtOAc/Hexanes gradient)60–90% (Variable)Co-eluting structural analogs, complex mixtures

Core Experimental Protocols

Every protocol below is designed as a self-validating system. By monitoring intermediate steps (e.g., TLC checks, pH testing), you ensure that product loss is minimized and purity is strictly controlled.

Protocol A: Acid/Base Extractive Workup

Causality: This step exploits the predictable pKa values of your starting materials. 2,3,5-Trimethylbenzoic acid has a pKa of ~4. Washing the organic layer with a mild base deprotonates the acid, forcing it into the aqueous layer as a water-soluble sodium salt. Conversely, acidic washes protonate unreacted amines.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate).

  • Basic Wash: Wash the organic layer with 1 volume of saturated aqueous NaHCO₃. Monitor the aqueous layer to ensure pH > 8.

  • Acidic Wash: Wash the organic layer with 1 volume of 1M HCl. Caution: N-substituted benzamides can be susceptible to hydrolysis under harsh acidic or basic conditions at elevated temperatures [1]. Keep this step brief and at room temperature.

  • Validation: Spot both the organic and aqueous layers on a TLC plate to confirm the target benzamide remains exclusively in the organic phase.

  • Drying & Concentration: Wash with saturated NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Recrystallization

Causality: Recrystallization relies on differential solubility. The ideal solvent system dissolves 2,3,5-trimethylbenzamide completely at its boiling point but poorly at room temperature. As the solution cools, the saturation point is exceeded, and a highly ordered crystal lattice forms, excluding impurities into the mother liquor [2].

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal volume of the chosen solvent (e.g., EtOAc) and heat gently to boiling until fully dissolved.

  • Hot Filtration: If insoluble particulates are present, filter the hot solution rapidly through a pre-warmed fluted filter paper.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Slow cooling is mandatory; rapid cooling traps impurities within the rapidly forming lattice [3].

  • Induction: If crystals fail to form, gently scratch the inner wall of the flask with a glass stirring rod to provide a nucleation site [4].

  • Isolation: Cool the flask in an ice bath (0–5°C) for 15 minutes. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold solvent and dry under vacuum.

Protocol C: Flash Column Chromatography

Causality: If recrystallization fails due to a complex impurity profile, chromatography separates compounds based on their differential adsorption to a stationary phase (polarity) [3].

  • Preparation: Pack a glass column with silica gel using a non-polar solvent (e.g., Hexanes).

  • Loading: Dissolve the crude mixture in a minimum amount of eluent and carefully load it onto the top of the silica bed.

  • Elution: Elute using a gradient of Ethyl Acetate in Hexanes. Gradually increasing the polarity allows non-polar impurities to elute first, followed by the moderately polar 2,3,5-trimethylbenzamide [1].

  • Validation: Collect fractions and analyze them via TLC. Combine fractions containing only the pure product (a single, well-defined spot) and evaporate the solvent.

Purification Workflow Visualization

PurificationWorkflow Start Crude 2,3,5-Trimethylbenzamide (Organic Phase) Workup Acid/Base Extractive Workup (1M HCl / Sat. NaHCO3) Start->Workup Remove unreacted acid/amine CheckPurity TLC / HPLC Analysis Is purity > 90%? Workup->CheckPurity Concentrate organic layer Recryst Recrystallization (e.g., EtOAc/Hexanes or EtOH/H2O) CheckPurity->Recryst Yes (Minor impurities) Chromatography Flash Column Chromatography (Silica Gel, Gradient Elution) CheckPurity->Chromatography No (Complex mixture) Pure Pure 2,3,5-Trimethylbenzamide (>99% Purity) Recryst->Pure Filter & Dry Chromatography->Recryst Polish step (Optional)

Decision tree and workflow for the purification of crude 2,3,5-Trimethylbenzamide.

Troubleshooting & FAQs

Q1: Why is my 2,3,5-trimethylbenzamide "oiling out" instead of crystallizing? A1: "Oiling out" occurs when the target compound separates from the solution as a liquid phase rather than forming a solid crystal lattice. This typically happens if the melting point of your impure mixture is depressed below the boiling point of the recrystallization solvent, or if the solution is cooled too rapidly [1]. Troubleshooting: Reheat the mixture until the oil completely redissolves. Add a small volume of a non-polar co-solvent (e.g., hexanes) to lower the overall solubility, and allow the flask to cool very slowly. Alternatively, adding a pure seed crystal can force the solid lattice to form before the oiling threshold is reached.

Q2: How do I remove persistent colored impurities from the crude product? A2: Chromophoric byproducts from side reactions often co-crystallize with benzamides, resulting in a yellow or brown tint. Troubleshooting: During the dissolution step of Protocol B, add a small spatula tip of activated charcoal (Norit) to the hot solution. The porous structure of the charcoal traps large, conjugated colored impurities. Perform a hot filtration to remove the charcoal before cooling. Note: Use charcoal sparingly, as it can also adsorb your target benzamide and reduce your overall yield [3].

Q3: My product co-elutes with a byproduct on TLC during column chromatography. How can I resolve this? A3: Co-elution indicates that your mobile phase is either too polar or your gradient is too steep, causing both compounds to travel at the solvent front. Troubleshooting: Decrease the initial polarity of your mobile phase (e.g., start with 100% hexanes and step up the ethyl acetate concentration in 2% increments). If standard normal-phase silica gel fails to resolve the spots, consider switching to a C18 Reverse Phase system, which separates molecules based on hydrophobicity rather than polar interactions [3].

Q4: What is the most definitive way to assess the final purity of my compound? A4: While TLC is excellent for monitoring purification progress [1], final validation should rely on quantitative techniques. Submit the dried crystals for High-Performance Liquid Chromatography (HPLC) to determine percentage purity, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structural integrity and absence of residual solvents. Furthermore, a sharp melting point range (within 1–2°C) is a classic, reliable indicator of high purity [4].

References

  • Study Mind. "Organic Synthesis - Practical Purification Techniques (A-Level Chemistry)." Study Mind Educational Portal. Available at: [Link]

  • Odinity. "Purification of an Unknown Solid by Recrystallization." Odinity Scientific Reports. Available at: [Link]

Troubleshooting

Improving the resolution of 2,3,5-Trimethylbenzamide in chromatography

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analytical scientists and drug development professionals struggling...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) method development. This guide is specifically engineered for analytical scientists and drug development professionals struggling with the chromatographic resolution of 2,3,5-Trimethylbenzamide .

Due to its aromatic nature and polar amide functionality, 2,3,5-Trimethylbenzamide frequently presents challenges such as severe peak tailing and co-elution with structural isomers. This guide provides a diagnostic framework, mechanistic troubleshooting FAQs, and a self-validating experimental protocol to achieve robust baseline resolution.

Part 1: Diagnostic Framework

Before adjusting instrument parameters, it is critical to classify your resolution failure. The following decision tree outlines the logical workflow for diagnosing and correcting poor resolution for aromatic amides.

G Start Poor Resolution of 2,3,5-Trimethylbenzamide Issue Identify Primary Chromatographic Issue Start->Issue Tailing Peak Tailing (Asymmetry > 1.5) Issue->Tailing Broad trailing edge Coelution Co-elution (Rs < 1.5) Issue->Coelution Merged peaks Silanol Suppress Silanols: Adjust pH to 2.5-3.5 Tailing->Silanol Step 1 Selectivity Enhance Selectivity: Switch to PFP Column Coelution->Selectivity Isomers/Aromatics Gradient Optimize Thermodynamics: Adjust Temp & Gradient Coelution->Gradient General impurities Column1 Change Phase: End-capped or RP-Amide Silanol->Column1 If tailing persists

Workflow for diagnosing and resolving peak tailing and co-elution of 2,3,5-Trimethylbenzamide.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 2,3,5-Trimethylbenzamide exhibit severe peak tailing on my standard C18 column, and how can I resolve it? Causality: 2,3,5-Trimethylbenzamide contains a polar amide group capable of strong hydrogen bonding. On traditional silica-based C18 columns, the amide group interacts with unreacted, acidic residual silanol groups (Si-OH) on the silica surface. This creates a secondary retention mechanism that causes the analyte to drag or "tail" through the column 1[1]. Solution:

  • Mobile Phase pH: Lower the mobile phase pH to 2.5–3.5 using an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. This suppresses the ionization of the residual silanols, neutralizing their charge and minimizing their interaction with the amide 1[1].

  • Column Chemistry: Switch to a polar-endcapped C18 column or a column with an embedded polar group (e.g., RP-Amide). These columns shield the silica surface and provide competitive hydrogen bonding sites, significantly improving peak shape 2[2].

Q2: I am experiencing co-elution between 2,3,5-Trimethylbenzamide and its structural isomers (e.g., 2,4,5-Trimethylbenzamide). How can I improve baseline resolution (


)? 
Causality:  Structural isomers have nearly identical hydrophobicity (LogP). Standard hydrophobic partitioning on a C18 column will not provide sufficient selectivity (

) to separate them 3[3]. Solution: You must introduce shape and

selectivity.
  • Pentafluorophenyl (PFP) Columns: The electron-deficient fluorinated ring of a PFP column engages in strong

    
     charge-transfer interactions with the electron-rich trimethyl-substituted aromatic ring of the benzamide. Steric differences in the methyl positions of isomers alter the optimal geometry for this 
    
    
    
    stacking, leading to baseline resolution where standard C18 fails 2[2].

Q3: What is the optimal mobile phase composition for analyzing this compound? Causality: While amides are generally neutral at typical reversed-phase pH ranges, the presence of the aromatic ring and the need for robust method reproducibility require careful solvent and buffer selection to prevent ionization state shifts and baseline drift 4[4]. Solution:

  • Organic Modifier: Acetonitrile is preferred over methanol due to its lower viscosity and higher elution strength, which yields sharper peaks and higher theoretical plate counts (

    
    ) 4[4].
    
  • Buffer: Use 0.1% TFA in water. TFA acts as an excellent ion-pairing agent and maintains a low pH to ensure silanol suppression, which is critical for maintaining resolution and peak symmetry 5[5].

Q4: How do I validate that my resolution improvements are genuine and not just an artifact of column overloading? Causality: Injecting too much sample mass saturates the active sites on the stationary phase, leading to peak broadening (loss of efficiency,


) and false co-elution (fronting or tailing) 6[6].
Solution:  Perform a loadability check. Inject your sample at 100%, 50%, and 25% of the target concentration. If the retention time shifts or the peak asymmetry factor (

) improves drastically at lower concentrations, your column was overloaded. Ensure the injection mass remains below 50 µg for a standard 150 x 4.6 mm analytical column 6[6].

Part 3: Quantitative Data Presentation

The following table summarizes the expected performance of various column chemistries when attempting to resolve 2,3,5-Trimethylbenzamide from its closely related impurities.

Column ChemistryPrimary Interaction MechanismExpected Tailing Factor (

)
Isomer Resolution (

)
Best Use Case
Standard C18 Hydrophobic Partitioning1.8 - 2.5 (Poor)< 1.0 (Co-elution)General screening; not recommended for amides.
Polar-Endcapped C18 Hydrophobic + Shielded Silanols1.1 - 1.3 (Good)1.2 - 1.5 (Moderate)Resolving benzamide from highly polar precursors.
RP-Amide Hydrophobic + Hydrogen Bonding1.0 - 1.2 (Excellent)1.3 - 1.6 (Good)Orthogonal selectivity for amides in high-aqueous phases.
PFP (Pentafluorophenyl)

, Dipole, Steric Shape
1.1 - 1.3 (Good)> 2.0 (Excellent) Resolving structural isomers of trimethylbenzamides.

Part 4: Self-Validating Experimental Protocol

To guarantee scientific integrity, the following protocol is designed as a self-validating system . It incorporates built-in checks (Blanks and SSTs) that prove the method is performing correctly before any unknown data is collected.

Methodology: Optimized HPLC Protocol for 2,3,5-Trimethylbenzamide

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Measure 1000 mL of HPLC-grade water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration. Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of TFA (0.1% v/v). Mix and degas. Rationale: The low pH (approx. 2.0) neutralizes residual silanols to prevent tailing.

Step 2: Chromatographic Setup

  • Column: PFP (Pentafluorophenyl), 150 mm x 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled temperature stabilizes the thermodynamics of

    
     interactions).
    
  • Detection: UV at 254 nm (Optimal for the benzamide chromophore).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 10% B

    • 16-20 min: Re-equilibration

Step 3: Self-Validating Sequence Execution

  • Injection 1 (System Blank): Inject 10 µL of sample diluent (e.g., 50:50 Water:Acetonitrile).

    • Validation Check: Confirm a flat baseline with no ghost peaks at the expected retention time of 2,3,5-Trimethylbenzamide.

  • Injection 2-6 (System Suitability Test - SST): Inject 10 µL of a resolution standard containing 50 µg/mL of 2,3,5-Trimethylbenzamide and 50 µg/mL of a known isomer (e.g., 2,4,5-Trimethylbenzamide).

    • Validation Check: The system is only validated for use if the Resolution (

      
      ) between the two peaks is 
      
      
      
      , the Tailing Factor (
      
      
      ) is
      
      
      , and the %RSD of peak areas across 5 injections is
      
      
      .
  • Injection 7+ (Sample Analysis): Proceed with unknown samples only after SST criteria are met.

Part 5: References

  • "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations", Chromatography Online,

  • "HPLC Method Development Kit: Where to Start?", Element Lab Solutions,

  • "Resolving peak tailing in HPLC analysis of p-Menthane-1,3,8-triol", BenchChem,

  • "How To Improve Resolution In HPLC: 5 Simple Tips", PharmaGuru,

  • "Buffers and Eluent Additives for HPLC Method Development", Element Lab Solutions,

  • "Reasons for Peak Tailing of HPLC Column", Hawach,

Sources

Optimization

Technical Support Center: Troubleshooting Cell Viability Assays with 2,3,5-Trimethylbenzamide

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected viability readouts when screening highly substituted, lipophilic compounds like 2,3,5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers who encounter unexpected viability readouts when screening highly substituted, lipophilic compounds like 2,3,5-Trimethylbenzamide (TMB).

When working with benzamide derivatives, standard metabolic viability assays often yield artifacts. This guide is designed to deconstruct the causality behind these assay failures and provide self-validating, orthogonal protocols to ensure the scientific integrity of your drug development pipeline.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My CellTiter-Glo and MTT assays show a sharp dose-dependent drop in viability, but phase-contrast microscopy shows morphologically intact, confluent cells. What is happening? A1: You are observing a metabolic assay artifact, not true cytotoxicity. Substituted benzamides frequently act as poly(ADP-ribose) polymerase (PARP) inhibitors or modulators 1. PARP enzymes heavily consume NAD+ during DNA repair. Modulating this pathway profoundly alters the intracellular NAD+/NADH ratio and depletes ATP pools [[2]](). Because CellTiter-Glo relies entirely on ATP to generate luminescence, and MTT relies on NADH-dependent oxidoreductases, TMB-induced metabolic rewiring causes a false-positive "cytotoxic" readout. To resolve this, you must switch to an assay that measures membrane integrity rather than metabolism 3.

Q2: I am seeing compound precipitation at higher doses, and my dose-response curve is non-linear. How do I fix this? A2: TMB is highly lipophilic due to the three methyl groups on its aromatic ring, resulting in poor aqueous solubility. When spiked directly into culture media from a highly concentrated stock, it undergoes local supersaturation and crashes out, forming micro-precipitates. These precipitates scatter light (interfering with absorbance readouts) and physically stress cells. You must perform intermediate serial dilutions in 100% DMSO, followed by a rapid 1:1000 dilution into pre-warmed culture media 4.

Q3: My vehicle control (DMSO) is causing baseline cell death. How do I isolate the true effect of 2,3,5-Trimethylbenzamide? A3: DMSO toxicity is a critical confounder. DMSO concentrations >0.1% (v/v) can induce apoptosis in sensitive cell lines and cause plasma membrane pore formation at higher doses 5. If your TMB stock requires 0.5% DMSO to stay in solution, you must run a matched 0.5% DMSO vehicle control. However, the synergistic stress of DMSO and TMB may still skew results. Optimize your stock concentration to keep final DMSO ≤0.1% 4.

Part 2: Assay Compatibility & Data Summary

To prevent misinterpretation of TMB efficacy, consult the following quantitative summary of viability assays.

Assay TypePrimary Target / ReadoutTMB Interference RiskCausality of InterferenceRecommended Action
CellTiter-Glo ATP (Luminescence)High PARP modulation depletes intracellular ATP pools.Avoid for primary viability read.
MTT / MTS NADH (Absorbance)High Shifts in NAD+/NADH ratio limit tetrazolium reduction.Avoid or validate orthogonally.
DRAQ7 / PI Membrane Integrity (Fluorescence)Low Bypasses metabolism; only stains physically dead cells.Primary recommendation.
Trypan Blue Membrane Integrity (Brightfield)Low Bypasses metabolism; direct visual confirmation.Use for manual validation.

Part 3: Self-Validating Experimental Protocols

To guarantee data integrity, every protocol must include internal checkpoints that validate the assay's mechanical success independently of the experimental variable.

Protocol 1: Orthogonal Viability Validation via DRAQ7/Hoechst 33342

Causality: DRAQ7 is a far-red fluorescent DNA dye that is strictly membrane-impermeable, entering only dead cells. Hoechst 33342 is membrane-permeable and stains all nuclei. This ratio (DRAQ7+ / Hoechst+) provides an absolute viability percentage immune to metabolic rewiring 3.

  • Plate Preparation: Seed cells in a 96-well optical-bottom plate. Allow 24h for adherence.

  • Establish the Self-Validating Matrix:

    • Well A (Negative Control): Untreated media.

    • Well B (Vehicle Control): Media + 0.1% DMSO.

    • Well C (Positive Control): Media + 0.1% Triton X-100 (Add 10 mins prior to imaging).

    • Well D (Experimental): Media + TMB.

  • Staining: Add DRAQ7 (final concentration 3 µM) and Hoechst 33342 (final concentration 1 µg/mL) directly to the culture media. Incubate for 15 minutes at 37°C.

  • Imaging & Validation Checkpoint: Image using a high-content screening system (e.g., DAPI and Cy5 channels).

    • Validation: If Well C (Triton X-100) does not show 100% DRAQ7 positivity, your dye is degraded or your laser/filter setup is incorrect. If Well B shows >5% cell death, your DMSO stock is toxic 5. Do not proceed with analysis until controls pass.

Protocol 2: Precipitation-Free Compound Preparation

Causality: Direct addition of TMB to aqueous media causes local supersaturation. Serial dilution in DMSO followed by a rapid dilution into pre-warmed media prevents micro-crystal formation.

  • Master Stock: Dissolve TMB in 100% anhydrous DMSO to create a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath for 5 minutes.

  • DMSO Serial Dilution: Perform all intermediate dose-response dilutions in 100% DMSO.

  • Aqueous Transfer: Pre-warm the target culture media to 37°C. Transfer the DMSO stocks into the media at a strict 1:1000 ratio (e.g., 1 µL stock into 999 µL media) to ensure a final DMSO concentration of 0.1% 4. Mix immediately by rapid pipetting.

  • Validation Checkpoint: Before adding the dosed media to your cells, measure the absorbance of the media at 600 nm (OD600) in a spectrophotometer.

    • Validation: A baseline OD600 > 0.05 indicates light scattering from invisible micro-precipitates. If the OD600 is elevated, the solution is invalid; discard and remake using a lower top concentration.

Part 4: Mechanistic Visualizations

G TMB 2,3,5-Trimethylbenzamide (TMB) PARP PARP / Target Modulation TMB->PARP True True Viability (Morphologically Intact) TMB->True Cytostatic Effect NAD Altered NAD+/NADH Ratio PARP->NAD ATP Intracellular ATP Depletion PARP->ATP MTT MTT Assay (False Cytotoxicity) NAD->MTT Impaired Reduction CTG CellTiter-Glo (False Cytotoxicity) ATP->CTG Low Luminescence

Mechanistic pathway showing how TMB metabolic rewiring causes false cytotoxicity in metabolic assays.

G Start Viability Discrepancy Observed CheckSol Check Compound Solubility Start->CheckSol Precip Micro-precipitates Present? CheckSol->Precip FixSol Optimize DMSO Serial Dilution Precip->FixSol Yes CheckMetab Suspect Metabolic Interference? Precip->CheckMetab No RunOrth Run Orthogonal Assay (DRAQ7 / Flow) CheckMetab->RunOrth Yes

Troubleshooting decision tree for resolving cell viability assay discrepancies with TMB.

References

  • Title: The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells.
  • Title: Androgen receptor inhibition extends PARP inhibitor activity in prostate cancer models beyond BRCA mutations and defects in homologous recombination repair.
  • Title: How to minimize DMSO toxicity when using CYM50260.
  • Title: DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols.
  • Title: Unexpected low-dose toxicity of the universal solvent DMSO.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of Trimethobenzamide and the Uncharacterized 2,3,5-Trimethylbenzamide

A Technical Guide for Researchers and Drug Development Professionals In the landscape of pharmacological research, the exploration of structurally related molecules is a cornerstone of drug discovery. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of pharmacological research, the exploration of structurally related molecules is a cornerstone of drug discovery. This guide provides a detailed comparison between the well-established antiemetic drug, Trimethobenzamide, and its lesser-known structural isomer, 2,3,5-Trimethylbenzamide. While Trimethobenzamide has a defined biological profile and clinical application, 2,3,5-Trimethylbenzamide remains largely uncharacterized in scientific literature. This document will therefore serve as a comprehensive review of the known entity and a prospective analysis of the unknown, offering a structured approach to its potential biological evaluation.

Section 1: Trimethobenzamide - A Clinically Utilized Antiemetic

Trimethobenzamide is a benzamide derivative primarily used for the management of nausea and vomiting.[1][2] It is indicated for postoperative nausea and vomiting, as well as for nausea associated with gastroenteritis.[1]

Mechanism of Action

The primary mechanism of action of Trimethobenzamide is the antagonism of dopamine D2 receptors.[3][4] It is believed to exert its antiemetic effects by acting on the chemoreceptor trigger zone (CTZ) in the medulla oblongata of the brainstem.[5][6] The CTZ is a crucial area for the detection of emetic substances in the bloodstream. By blocking D2 receptors in this zone, Trimethobenzamide inhibits the signaling cascade that leads to the sensation of nausea and the act of vomiting.[7][8] Some studies suggest it may also have weak antihistaminic properties, though its primary antiemetic effect is not attributed to this.[9]

Signaling Pathway of Trimethobenzamide's Antiemetic Action

cluster_0 Chemoreceptor Trigger Zone (CTZ) cluster_1 Mechanism of Trimethobenzamide Emetic Stimuli Emetic Stimuli Dopamine Release Dopamine Release Emetic Stimuli->Dopamine Release D2 Receptors D2 Receptors Dopamine Release->D2 Receptors Vomiting Center Signal Vomiting Center Signal D2 Receptors->Vomiting Center Signal Activates Nausea & Vomiting Nausea & Vomiting Vomiting Center Signal->Nausea & Vomiting Trimethobenzamide Trimethobenzamide Trimethobenzamide->D2 Receptors Antagonizes

Caption: Trimethobenzamide blocks dopamine D2 receptors in the CTZ, preventing emetic signals.

Pharmacokinetic Profile
ParameterValueSource(s)
Bioavailability 60-100% (oral)[3]
Time to Peak Plasma Concentration (Tmax) ~45 minutes (oral), ~30 minutes (IM)[5]
Elimination Half-life 7 to 9 hours[5]
Metabolism Hepatic[9]
Excretion Primarily renal[5]
Known Biological Effects & Side Effects

The primary biological effect of Trimethobenzamide is the suppression of nausea and vomiting.[10] Common side effects include drowsiness, dizziness, headache, and muscle cramps.[3] More severe, though less common, adverse effects can include extrapyramidal symptoms such as tremors and parkinsonism, as well as skin rash and jaundice.[3]

Section 2: 2,3,5-Trimethylbenzamide - An Uncharted Territory

In stark contrast to Trimethobenzamide, a thorough review of scientific literature reveals a significant lack of data on the biological activity of 2,3,5-Trimethylbenzamide. While its chemical structure is known, there are no readily available studies detailing its pharmacological effects, mechanism of action, or potential therapeutic applications.

Structural Comparison with Trimethobenzamide

The key structural difference between the two molecules lies in their substitution patterns. Trimethobenzamide possesses a more complex structure with a 3,4,5-trimethoxybenzoyl group and a [4-(2-dimethylaminoethoxy)phenyl]methyl amine side chain. 2,3,5-Trimethylbenzamide, on the other hand, is a simpler molecule with three methyl groups on the benzamide ring. This structural divergence is critical, as it will undoubtedly dictate the molecule's interaction with biological targets. The bulky and electron-donating methoxy groups of Trimethobenzamide, along with its flexible side chain, are likely key to its affinity for the D2 receptor. The smaller methyl groups and lack of a complex side chain in 2,3,5-Trimethylbenzamide suggest it may have a different target profile.

Hypothetical Biological Activities Based on Structure-Activity Relationships (SAR) of Benzamides

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of compounds with a wide range of biological activities.[11] Based on the activities of other substituted benzamides, we can hypothesize potential, yet unproven, activities for 2,3,5-Trimethylbenzamide:

  • Central Nervous System (CNS) Activity: Numerous benzamide derivatives exhibit CNS effects, including anticonvulsant, antipsychotic, and antiemetic properties.[11] The specific positioning of the methyl groups on the aromatic ring will significantly influence its ability to cross the blood-brain barrier and interact with CNS receptors.

  • Enzyme Inhibition: Certain benzamides are known to inhibit enzymes such as histone deacetylases (HDACs).[7] The trimethyl substitution pattern could confer selectivity for specific enzyme isoforms.

  • Antimicrobial Properties: The benzamide moiety is present in some antibacterial and antifungal agents.[12]

It is crucial to emphasize that these are speculative activities based on the broader class of benzamide derivatives. Without direct experimental evidence, the true biological profile of 2,3,5-Trimethylbenzamide remains unknown.

Section 3: A Proposed Experimental Workflow for the Biological Characterization of 2,3,5-Trimethylbenzamide

For researchers interested in exploring the biological potential of 2,3,5-Trimethylbenzamide, a systematic, multi-tiered approach is recommended. The following workflow outlines a logical progression from broad screening to more focused mechanistic studies.

Experimental Workflow for Characterizing a Novel Benzamide

cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: In Vitro & In Vivo Evaluation A Compound Acquisition & Purity Analysis B High-Throughput Screening (HTS) (e.g., Receptor Binding, Enzyme Inhibition) A->B C Broad Cytotoxicity Assays (e.g., MTT, LDH) A->C D Hit Confirmation B->D C->D E Dose-Response Studies D->E F Initial Structure-Activity Relationship (SAR) Studies E->F G In Vitro Mechanistic Assays (e.g., Signaling Pathway Analysis) F->G H In Vivo Efficacy Models G->H I Preliminary Toxicology & Pharmacokinetics (ADME) H->I

Caption: A systematic workflow for the biological evaluation of 2,3,5-Trimethylbenzamide.

Detailed Experimental Protocols

3.1.1 High-Throughput Screening (HTS) for Receptor Binding

  • Objective: To identify potential molecular targets of 2,3,5-Trimethylbenzamide by screening it against a broad panel of receptors, ion channels, and transporters.

  • Methodology:

    • Utilize a commercially available radioligand binding assay panel (e.g., Eurofins SafetyScreen, CEREP BioPrint).

    • Prepare a stock solution of 2,3,5-Trimethylbenzamide in a suitable solvent (e.g., DMSO).

    • Perform initial screening at a fixed concentration (e.g., 10 µM) in duplicate.

    • Incubate the compound with cell membranes or recombinant proteins expressing the target of interest in the presence of a specific radioligand.

    • Measure the displacement of the radioligand by the test compound using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding. Hits are typically defined as compounds that cause >50% inhibition.

3.1.2 In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the general cytotoxicity of 2,3,5-Trimethylbenzamide against a panel of human cell lines.

  • Methodology:

    • Culture selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media.

    • Seed cells into 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of 2,3,5-Trimethylbenzamide for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

Conclusion

This guide highlights the well-defined biological profile of Trimethobenzamide as a D2 receptor antagonist with established antiemetic properties. In contrast, 2,3,5-Trimethylbenzamide represents a scientific unknown. The provided structural comparison and proposed experimental workflow offer a roadmap for future research into this uncharacterized molecule. The diverse biological activities of the broader benzamide class suggest that 2,3,5-Trimethylbenzamide could possess novel pharmacological properties, making it a potentially interesting candidate for further investigation in drug discovery programs.

References

  • Trimethobenzamide - Wikipedia. (n.d.). Retrieved March 4, 2026, from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Trimethobenzamide. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Drugs.com. (2025). Trimethobenzamide Capsules: Package Insert / Prescribing Info / MOA. Retrieved from [Link]

  • Patsnap. (2024). What is Trimethobenzamide used for? - Patsnap Synapse. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Tigan label. Retrieved from [Link]

  • Inxight Drugs. (n.d.). TRIMETHOBENZAMIDE. Retrieved from [Link]

  • Smith, H. S., & Cox, L. R. (2012). Dopamine receptor antagonists.
  • American Academy of Pediatrics. (n.d.). Trimethobenzamide. In Pediatric Care Online. Retrieved from [Link]

  • WebMD. (2024). Trimethobenzamide (Tigan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Trimethobenzamide. In PubChem. Retrieved from [Link]

  • GoodRx. (n.d.). Tigan (Trimethobenzamide): Uses, Side Effects, Alternatives & More. Retrieved from [Link]

  • MedlinePlus. (2017). Trimethobenzamide. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Trimethobenzamide? - Patsnap Synapse. Retrieved from [Link]

  • Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
  • Berardi, F., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry, 138, 934-947.
  • Wójcik, J., et al. (2024). Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study. Biomedicines, 12(5), 1079.
  • Kumar, P., et al. (2011). Synthesis and biological evaluation of some novel 2-phenyl benzimidazole-1-acetamide derivatives as potential anthelmintic agent. Acta Poloniae Pharmaceutica, 68(4), 505-510.
  • Drugs.com. (n.d.). Trimethobenzamide Alternatives Compared. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylbenzamide. In PubChem. Retrieved from [Link]

  • Gatti, F. M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 30(17), 1234.
  • Kumar, A., et al. (2024).
  • Onwudiwe, D. C., & Strydom, C. A. (2013). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. Molecules, 18(11), 14293–14305.
  • Figueroa-Valverde, L., et al. (2018). Synthesis of nitrobenzamide derivatives (2, 3, 5 and 6) by reaction of testosterone (1) or OTBS-testosterone (3) with p-nitrobenzoyl azide using Copper(II) as catalyst (i).
  • U.S. Food and Drug Administration. (n.d.). NDA 17-531/S-012 Page 3 Tigan (trimethobenzamide hydrochloride) Capsules DESCRIPTION. Retrieved from [Link]

  • Kumar, S., et al. (2024). Design, Synthesis and Pharmacological Evaluation of Benzimidazole-Methylamine Bridged Phenyl-1,3,4-Thiadiazolamine Derivatives.
  • Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(15), 3485.
  • Sharma, R., et al. (2019).
  • Kumar, A., et al. (2022). Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Journal of Molecular Structure, 1249, 131589.
  • Hurley, J. D., & Eshelman, F. N. (1980). Trimethobenzamide HCl in the treatment of nausea and vomiting associated with antineoplastic chemotherapy. The Journal of Clinical Pharmacology, 20(5-6_pt_1), 352–356.
  • Veeprho. (n.d.). Trimethobenzamide Impurities and Related Compound. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Validation of a Novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) Method for the Quantification of 2,3,5-Trimethylbenzamide

Introduction 2,3,5-Trimethylbenzamide is a chemical intermediate of interest in the synthesis of various organic compounds. As with any process involving chemical synthesis, the development of robust, accurate, and effic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,3,5-Trimethylbenzamide is a chemical intermediate of interest in the synthesis of various organic compounds. As with any process involving chemical synthesis, the development of robust, accurate, and efficient analytical methods for the quantification of intermediates and final products is paramount. This guide presents a comprehensive validation of a novel Ultra-High-Performance Liquid Chromatography (UHPLC-UV) method for the determination of 2,3,5-Trimethylbenzamide and provides a comparative analysis against established analytical techniques such as standard High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and drug development professionals seeking to implement or develop analytical methods for benzamide derivatives. The validation of this new method has been conducted in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for its intended purpose.[1][2][3]

The Rationale for a New Method: The Need for Speed and Efficiency

While traditional HPLC and GC-MS methods have been successfully employed for the analysis of benzamide compounds, the impetus for developing a new UHPLC method is driven by the continuous demand for higher sample throughput, reduced solvent consumption, and improved chromatographic resolution. The smaller particle sizes of the stationary phase in UHPLC columns allow for faster separations without compromising efficiency, making it an attractive alternative for high-throughput screening and in-process control monitoring.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent upon the specific requirements of the analysis, including the nature of the analyte, the sample matrix, and the desired performance characteristics. Below is a comparative overview of the newly validated UHPLC-UV method against conventional HPLC-UV and GC-MS.

ParameterNovel UHPLC-UV MethodConventional HPLC-UV[4][5][6][7]GC-MS[8][9]
Principle Chromatographic separation on a sub-2 µm particle size column with UV detection.Chromatographic separation on a 3-5 µm particle size column with UV detection.Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[8]
Typical Run Time 3-5 minutes10-15 minutes[4][8]10-20 minutes[8]
Selectivity Good, based on retention time and UV spectrum.Good, based on retention time and UV spectrum.Excellent, based on retention time and mass fragmentation pattern.[8]
Sensitivity (LOD/LOQ) Low ng/mL rangeng/mL range[8]Can reach sub-ng/mL levels[8]
Solvent Consumption Significantly lowerModerateLower, but requires volatile solvents for sample preparation.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds; dissolution in a volatile solvent.[9]
Matrix Effect Can be significant, may require sample cleanup.[8]Can be significant, may require sample cleanup.Can be significant, but mass selective detection helps mitigate this.[8]

Experimental Protocols

Novel UHPLC-UV Method

Objective: To develop and validate a rapid and efficient UHPLC-UV method for the quantification of 2,3,5-Trimethylbenzamide.

Instrumentation:

  • UHPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

  • C18 UHPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 2 µL

Sample Preparation:

  • Accurately weigh and dissolve the 2,3,5-Trimethylbenzamide reference standard and samples in a 50:50 mixture of acetonitrile and water to achieve a concentration within the calibration range.

  • Filter the solutions through a 0.22 µm syringe filter prior to injection.

Alternative Method: Conventional HPLC-UV

This protocol is based on established methods for similar benzamide compounds.[4][6]

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of Methanol and Ammonium formate buffer (pH 4.5) (44:56, v/v)[4]

  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30 °C

  • Detection Wavelength: 213 nm[4]

  • Injection Volume: 10 µL[4]

Sample Preparation:

  • Prepare samples as described for the UHPLC-UV method, using the mobile phase as the diluent.

Alternative Method: GC-MS

This protocol is adapted from a method for a structurally related compound, N,N-dimethylbenzamide.[9]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Autosampler

Chromatographic Conditions:

  • Column: Rtx-5 amine (30 m × 0.32 mm × 1.50 μm) or similar[9]

  • Carrier Gas: Helium at a constant flow of 2 mL/min[9]

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve the sample in a volatile organic solvent such as methanol or dichloromethane.

Method Validation: A Deep Dive into Performance

The novel UHPLC-UV method was subjected to rigorous validation according to ICH Q2(R1) guidelines to establish its fitness for purpose.[2] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The specificity of the UHPLC-UV method was demonstrated by the absence of interfering peaks at the retention time of 2,3,5-Trimethylbenzamide in a blank (diluent) injection. Furthermore, the peak purity was confirmed using a photodiode array detector, which indicated no co-eluting impurities.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[10] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]

A six-point calibration curve was constructed by plotting the peak area against the concentration of 2,3,5-Trimethylbenzamide. The method demonstrated excellent linearity over the concentration range of 1-100 µg/mL.

ParameterResultAcceptance Criteria
Correlation Coefficient (r²) > 0.999≥ 0.995
Range 1 - 100 µg/mLDefined by linearity, accuracy, and precision
Accuracy

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[2] It was determined by performing recovery studies at three concentration levels (low, medium, and high).

Concentration Level% RecoveryAcceptance Criteria
Low (5 µg/mL) 99.5%98.0 - 102.0%
Medium (50 µg/mL) 100.2%98.0 - 102.0%
High (90 µg/mL) 99.8%98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD). Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Precision Level%RSDAcceptance Criteria
Repeatability (n=6) < 1.0%≤ 2.0%
Intermediate Precision (n=6, over 2 days) < 1.5%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL

Visualizing the Workflow

Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2) cluster_comparison Comparative Analysis MD1 Define Analytical Target Profile (ATP) MD2 Select UHPLC-UV Technique MD1->MD2 MD3 Optimize Chromatographic Conditions MD2->MD3 V1 Specificity MD3->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 C1 Conventional HPLC-UV V6->C1 Compare C2 GC-MS V6->C2 Compare

Caption: Workflow for the development, validation, and comparative analysis of the new UHPLC-UV method.

Conclusion

The validated novel UHPLC-UV method for the quantification of 2,3,5-Trimethylbenzamide is demonstrated to be specific, linear, accurate, and precise. Its significantly shorter run time and reduced solvent consumption make it a superior alternative to conventional HPLC methods for high-throughput analysis. While GC-MS offers higher selectivity and sensitivity, the UHPLC-UV method provides a more practical and cost-effective solution for routine quality control and process monitoring where extreme sensitivity is not the primary requirement. This guide provides the necessary framework and experimental data for researchers to confidently implement this new method or to adapt the principles herein for the validation of their own analytical procedures.

References

  • Braz. J. Pharm. Sci. 2020;56: e18817. A simple, accurate, precise and robust stability indicating RP-HPLC assay method has been developed for the estimation of trimethobenzamide in stress sample. [Link]

  • ResearchGate. (August 09 2025). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Lab Manager. (October 22 2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ResearchGate. (December 22 2025). Development and validation of a stability indicating high performance liquid chromatography method for trimethobenzamide. [Link]

  • PubMed. (June 01 2011). A HPLC method for the quantitative determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide in biological samples. [Link]

  • Ofni Systems. 〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES. [Link]

  • ResearchGate. (March 30 2016). Spectroscopic Properties and Preparation of Some 2, 3-Dimethoxybenzamide Derivatives. [Link]

  • AHL Labnote 59. (May 13 2019). GC/MS-LC/MS multi-residue method. [Link]

  • ICH. (November 2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • UU Research Portal. SYNTHESIS AND SPECTROSCOPIC INVESTIGATIONS OF A NEW γ-L-GLUTAMYL AMIDE AS POTENTIAL LIGAND FOR TRANSITION METAL COMPLEXES. [Link]

  • AMSbiopharma. (July 22 2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PubMed. (June 06 2024). Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • ECA Academy. (November 13 2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • ResolveMass Laboratories Inc. (December 26 2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Taylor & Francis. (September 27 2023). Spectroscopic, Quantum Chemical and Molecular Docking Studies on N-(9H-Purin-6-yl) Benzamide: A Potent Antimalarial Agent. [Link]

  • ATSDR. ANALYTICAL METHODS. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.